molecular formula C13H17NO4 B3090070 Benzyl tert-butyl imidodicarbonate CAS No. 120542-13-4

Benzyl tert-butyl imidodicarbonate

Cat. No.: B3090070
CAS No.: 120542-13-4
M. Wt: 251.28 g/mol
InChI Key: BNWSMJIOBMXAJH-UHFFFAOYSA-N
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Description

Benzyl tert-butyl imidodicarbonate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl tert-butyl imidodicarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl tert-butyl imidodicarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11(15)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWSMJIOBMXAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl tert-butyl imidodicarbonate CAS 120542-13-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl tert-butyl imidodicarbonate (CAS 120542-13-4)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Benzyl tert-butyl imidodicarbonate, a sophisticated reagent pivotal in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and strategic applications, with a focus on the principles of orthogonal protection in complex molecular architecture.

Introduction: The Strategic Advantage of Orthogonal Protection

In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the ability to selectively mask and unmask reactive functional groups is paramount. Benzyl tert-butyl imidodicarbonate (C₁₃H₁₇NO₄) emerges as a powerful tool, offering a unique solution for the protection of primary amines. Its structure incorporates both a benzyloxycarbonyl (Cbz) and a tert-butyloxycarbonyl (Boc) group linked to the same nitrogen atom.

This dual-functionality is the cornerstone of its utility. The Cbz and Boc groups are "orthogonal," meaning one can be removed under conditions that leave the other intact. The Boc group is labile to acid, while the Cbz group is cleaved by hydrogenolysis.[1][2][3] This allows for the sequential and controlled unveiling of a nitrogen nucleophile, a critical capability in the synthesis of complex amines, peptides, and heterocyclic scaffolds that form the backbone of many modern therapeutics.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of Benzyl tert-butyl imidodicarbonate are confirmed through a combination of physical and spectroscopic data.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 120542-13-4
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance White to off-white solid or crystalline powder
Solubility Soluble in organic solvents such as Dichloromethane, Tetrahydrofuran, and Ethyl Acetate.

Note: Specific values for melting and boiling points are not consistently reported in standard literature and should be determined empirically for each batch.

Spectroscopic Data Interpretation

The structural features of Benzyl tert-butyl imidodicarbonate give rise to a distinct spectroscopic fingerprint. While a specific spectrum for the title compound is not available in the provided results, the expected data can be inferred from the analysis of its constituent parts and related structures.[4][5][6]

  • ¹H NMR: Key signals would include the characteristic singlet for the nine protons of the tert-butyl group (approx. δ 1.5 ppm), a singlet for the benzylic protons (approx. δ 5.2 ppm), and aromatic protons from the benzyl group (approx. δ 7.3-7.4 ppm).

  • ¹³C NMR: Resonances would be expected for the quaternary carbon and methyl carbons of the Boc group (approx. δ 80 ppm and δ 28 ppm, respectively), the benzylic carbon of the Cbz group (approx. δ 67 ppm), and the aromatic carbons. Two distinct carbonyl signals would also be present.

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by strong carbonyl (C=O) stretching bands characteristic of carbamates, typically in the range of 1700-1760 cm⁻¹. N-H stretching bands would be absent, confirming the di-protected nature of the imide nitrogen.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to confirm the exact mass of the molecular ion, providing definitive proof of its elemental composition.

Synthesis of Benzyl tert-butyl imidodicarbonate

An efficient synthesis for this reagent has been reported, starting from benzoyl isocyanate.[7] The general strategy involves the reaction of a Cbz-protected intermediate with a Boc-donating reagent. The following diagram outlines a conceptual synthetic pathway.

cluster_synthesis Conceptual Synthetic Workflow start Benzyl Chloroformate intermediate1 Benzyl Carbamate start->intermediate1 Nucleophilic Acyl Substitution reagent1 Amine Source (e.g., Ammonia) reagent1->intermediate1 product Benzyl tert-butyl imidodicarbonate intermediate1->product N-Acylation reagent2 Di-tert-butyl dicarbonate (Boc)₂O reagent2->product

Caption: Conceptual workflow for the synthesis of Benzyl tert-butyl imidodicarbonate.

Mechanism of Action and Strategic Application

The core value of Benzyl tert-butyl imidodicarbonate lies in its ability to install two orthogonally-labile protecting groups onto a primary amine in a single step. This is followed by the selective removal of either group, dictating the subsequent synthetic pathway.

Protection of Primary Amines

The reagent reacts with primary amines (R-NH₂) under basic conditions. The imidodicarbonate acts as an efficient acylating agent, transferring both the Boc and Cbz moieties to the amine nitrogen, yielding a fully protected R-N(Boc)(Cbz) derivative.

cluster_protection Protection and Selective Deprotection Pathways Amine R-NH₂ (Primary Amine) Protected R-N(Boc)(Cbz) (Protected Amine) Amine->Protected Reagent BnO(CO)-N-(CO)OtBu (The Reagent) Reagent->Protected Base Boc_Removed R-NH(Cbz) (Cbz-Protected Amine) Protected->Boc_Removed Strong Acid (e.g., TFA, HCl) Cbz_Removed R-NH(Boc) (Boc-Protected Amine) Protected->Cbz_Removed Hydrogenolysis (H₂, Pd/C)

Caption: Orthogonal protection and selective deprotection strategies.

Selective Deprotection: A Gateway to Divergent Synthesis
  • Boc Group Removal (Acid-Labile): Treatment of the protected amine with a strong anhydrous acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol, selectively cleaves the Boc group.[8] The mechanism proceeds via protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide, leaving the Cbz group untouched. This pathway is invaluable when the subsequent reaction step requires basic or nucleophilic conditions under which the Cbz group is stable.

  • Cbz Group Removal (Hydrogenolysis): The Cbz group is selectively removed via catalytic hydrogenolysis.[9][10] This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd on carbon) under an atmosphere of hydrogen gas. The benzyl C-O bond is reductively cleaved to yield toluene and a carbamic acid intermediate, which spontaneously decarboxylates to reveal the free amine. The Boc group is completely stable to these reductive conditions. This route is preferred when acid-sensitive functional groups are present elsewhere in the molecule.

Field-Proven Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize conditions based on the specific substrate and scale.

Protocol 1: General Protection of a Primary Amine
  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or DCM).

  • Base Addition: Add a suitable base (e.g., Triethylamine, 1.2 eq. or Diisopropylethylamine, 1.2 eq.).

  • Reagent Addition: Cool the mixture to 0 °C and add a solution of Benzyl tert-butyl imidodicarbonate (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective Deprotection of the Boc Group
  • Setup: Dissolve the N(Boc)(Cbz)-protected amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Reaction: Stir the mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Purification: Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product, dry the organic layer, and concentrate. Further purification may be required.

Protocol 3: Selective Deprotection of the Cbz Group
  • Setup: Dissolve the N(Boc)(Cbz)-protected amine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting Boc-protected amine is often pure enough for the next step, but can be purified by chromatography if necessary.

Safety and Handling

Adherence to safety protocols is non-negotiable. Users should always consult the latest Safety Data Sheet (SDS) before handling.[11][12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

Benzyl tert-butyl imidodicarbonate is more than a mere reagent; it is a strategic asset for the synthetic chemist. By enabling the facile and orthogonal protection of primary amines, it provides a robust platform for divergent synthesis, allowing for the controlled and sequential elaboration of complex molecular frameworks. Its application in academic research and industrial drug development underscores its importance in creating the next generation of functional molecules and therapeutic agents.

References

  • Felpin, F.-X., & Fouquet, E. (2010). A Useful, Sustainable and Mild Protocol for Palladium-Catalyzed Hydrogenation and for the Hydrogenolysis of O-Benzyl Ethers. European Journal of Organic Chemistry, 2010(26), 12440-12445. Available from: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14731-14745. Available from: [Link]

  • Scilit. (n.d.). Synthesis and use of benzyl tert-butyl iminodicarbonate, a versatile reagent for the preparation of amines. Available from: [Link]

  • Wikipedia. (n.d.). Di-tert-butyl-iminodicarboxylate. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Available from: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available from: [Link]

Sources

Strategic Utilization of the N-Boc-N-Cbz Mixed Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

A Modular "Soft" Gabriel Reagent for Divergent Amine Synthesis[1]

Executive Summary

In complex organic synthesis and medicinal chemistry, the N-Boc-N-Cbz mixed protecting group strategy represents a high-utility "tactical junction."[1] Unlike the traditional Gabriel synthesis (phthalimide) or symmetrical protection (N,N-diBoc), the use of benzyl tert-butyl iminodicarbonate allows for orthogonal deprotection .[1] This enables the researcher to selectively expose the amine functionality under either acidic conditions (cleaving Boc) or hydrogenolytic conditions (cleaving Cbz), effectively creating a divergent synthetic pathway from a single intermediate.

This guide details the synthesis of the reagent, its application in Mitsunobu reactions, and the specific protocols for orthogonal deprotection.

Part 1: The Reagent — Benzyl tert-butyl iminodicarbonate

The core reagent, Benzyl tert-butyl iminodicarbonate (1), is an acidic imide (


) capable of protonating the Mitsunobu betaine intermediate.
1.1 Structural Properties[1][2]
  • Formula:

    
    
    
  • Molecular Weight: 251.28 g/mol [1]

  • Acidity: The electron-withdrawing nature of the two flanking carbonyls stabilizes the nitrogen anion, making the N-H proton sufficiently acidic for Mitsunobu coupling.

  • Stability: Stable to moisture and mild bases; however, steric bulk is significant, which must be accounted for in

    
     transition states.
    
1.2 Synthesis Protocol (Self-Validating)

While commercially available, the reagent can be synthesized cost-effectively in-house.[1]

Reaction:



Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Maintain an inert atmosphere (

    
     or Ar).[1]
    
  • Dissolution: Dissolve benzyl carbamate (Cbz-

    
    , 10.0 g, 66 mmol) in dry dichloromethane (DCM)  (150 mL).
    
  • Reagent Addition: Add Di-tert-butyl dicarbonate (

    
    , 15.9 g, 73 mmol, 1.1 equiv).
    
  • Catalysis: Add Triethylamine (

    
    , 10.1 mL, 73 mmol) followed by 4-Dimethylaminopyridine  (DMAP, 0.8 g, 6.6 mmol, 10 mol%).
    
    • Mechanistic Note: DMAP acts as a nucleophilic catalyst, attacking the

      
       to form a reactive acyl-pyridinium species, accelerating the attack by the poor nucleophile (Cbz-
      
      
      
      ).
  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The product is less polar than the starting carbamate.

  • Workup:

    • Wash with 1M

      
       (2 x 50 mL) to remove DMAP/Et3N.[1]
      
    • Wash with saturated

      
       (50 mL) and Brine (50 mL).[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil often solidifies. Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0

    
     10% EtOAc/Hexanes).[1]
    
    • Validation:

      
       NMR should show a singlet for the tert-butyl group (~1.5 ppm) and the benzyl methylene (~5.2 ppm).[1]
      
Part 2: Application — The Modified Mitsunobu Protocol

The primary utility of this reagent is converting primary/secondary alcohols into protected amines with inversion of configuration (Walden inversion).

2.1 The Mechanism

The reaction relies on the formation of a triphenylphosphine-DEAD betaine. The N-Boc-N-Cbz reagent (pKa ~10) is acidic enough to protonate the betaine, forming the active nucleophile (the iminodicarbonate anion) and the alkoxy-phosphonium salt.[1]

Mitsunobu_Mechanism PPh3 PPh3 + DEAD/DIAD Betaine Betaine Intermediate (zwitterion) PPh3->Betaine Addition Activated Oxyphosphonium Salt [R-O-PPh3]+ Betaine->Activated + R-OH Pronuc Reagent: HN(Boc)(Cbz) Anion Nucleophile: [-N(Boc)(Cbz)] Pronuc->Anion Deprotonation by Betaine Alcohol Substrate: R-OH Product Product: R-N(Boc)(Cbz) (Inversion) Activated->Product SN2 Attack by Anion Anion->Product

Figure 1: Mechanistic flow of the Mitsunobu reaction utilizing HN(Boc)(Cbz) as the pronucleophile.[1]

2.2 Experimental Protocol

Substrate: Primary or Secondary Alcohol (


).
  • Preparation: In a dry flask under Ar, dissolve

    
     (1.0 equiv), Triphenylphosphine  (
    
    
    
    , 1.5 equiv), and Benzyl tert-butyl iminodicarbonate (1.5 equiv) in anhydrous THF or Toluene (0.1 M concentration).
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10–15 minutes.

    • Why DIAD? DIAD is generally preferred over DEAD due to better stability and slightly less hazardous byproducts.

  • Reaction: Allow to warm to room temperature. Stir 2–12 hours.

    • Monitoring: The reaction is usually clean.[3][4] Disappearance of the alcohol is the key metric.

  • Workup: Concentrate the solvent. Triturate with

    
    /Hexanes to precipitate triphenylphosphine oxide (
    
    
    
    ).[1] Filter.
  • Purification: Silica gel chromatography. The doubly protected amine is usually lipophilic.

Part 3: Orthogonal Deprotection Strategies

This is the distinct advantage of the N-Boc-N-Cbz group.[1] You can choose which protecting group to remove based on your next synthetic requirement.

Orthogonality Mixed Mixed Species R-N(Boc)(Cbz) PathA Path A: Acidolysis (Selective Boc Removal) Mixed->PathA TFA/DCM or HCl/Dioxane PathB Path B: Hydrogenolysis (Selective Cbz Removal) Mixed->PathB H2, Pd/C (Neutral) PathC Path C: Strong Acid/Heat Mixed->PathC 6M HCl, Reflux ProdA Product A: R-NH-Cbz PathA->ProdA ProdB Product B: R-NH-Boc PathB->ProdB ProdC Product C: R-NH3+ PathC->ProdC

Figure 2: The divergence of the N-Boc-N-Cbz intermediate into distinct protected amines.[1]

3.1 Path A: Selective Boc Removal (Yields Cbz-Amine)[1]
  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[1]

  • Conditions: 0°C to RT, 1–2 hours.

  • Mechanism: Protonation of the Boc carbonyl, fragmentation to the tert-butyl cation (scavenged by solvent/silane), and decarboxylation. The Cbz group is stable to anhydrous TFA at RT.

  • Why use this? If the next step involves base-catalyzed alkylation or coupling where the Boc group would be too labile or sterically hindering, but the Cbz is needed for stability.

3.2 Path B: Selective Cbz Removal (Yields Boc-Amine)[1]
  • Reagents:

    
     (1 atm), 10% Pd/C, MeOH or EtOH.
    
  • Conditions: RT, 2–6 hours.[5]

  • Mechanism: Catalytic hydrogenolysis cleaves the benzyl-oxygen bond. The resulting carbamic acid decarboxylates spontaneously. Boc is stable to hydrogenation.

  • Why use this? If the target molecule contains acid-sensitive groups (like acetals or silyl ethers) that would not survive TFA, hydrogenolysis is the method of choice.

Part 4: Comparative Analysis of Nitrogen Nucleophiles
FeaturePhthalimide (Gabriel)Bis-Boc (

)
N-Boc-N-Cbz
Atom Economy ModeratePoor (Loss of 2 Boc)Moderate
Deprotection Hydrazine (Toxic) or Strong BaseAcid (TFA)Orthogonal (Acid or

)
Steric Bulk High (Planar)High (Bulky)High (Bulky)
Nucleophilicity GoodModerateModerate
Stability Very HighHighModerate (Labile to strong base)
Primary Utility Robust synthesis of

amines
Acid-labile targetsDivergent synthesis
Part 5: Troubleshooting & Stability
  • Steric Hindrance: The

    
     group is bulky.[1] When performing Mitsunobu reactions on secondary alcohols, the reaction may be sluggish.
    
    • Solution: Use sonication during the addition of DIAD or switch to a more reactive phosphine (

      
       or 
      
      
      
      , though odor is an issue).
  • Order of Addition: Always premix the phosphine, nucleophile, and substrate. Add the azo-dicarboxylate (DIAD/DEAD) last and slowly at 0°C. This prevents the quaternary phosphonium salt from aggregating before reacting with the alcohol.

  • TLC Visualization: The N-Boc-N-Cbz group does not stain strongly with Ninhydrin (no free NH).[1] Use UV (Cbz chromophore) or Hanessian’s Stain (Cerium Molybdate).[1]

References
  • Grehn, L., & Ragnarsson, U. (1984). A convenient method for the preparation of 1-(tert-butoxycarbonyl)pyrroles.[1] Angewandte Chemie International Edition, 23(4), 296-301.[1] (Seminal work on Boc/Cbz imides). [1]

  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products.[2][6][7] Synthesis, 1981(01), 1-28.[1]

  • Dodd, D. S., & Wallace, O. B. (1998). The synthesis of N-protected amines from alcohols via the Mitsunobu reaction using di-tert-butyl iminodicarboxylate.[1][8][9] Tetrahedron Letters, 39(32), 5701-5704.[1] (Comparative methodology).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][10] (Definitive guide on deprotection conditions). [1]

Sources

A-Comprehensive-Guide-to-Di-protected-Amine-Precursors-in-Organic-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amine Protection in Complex Synthesis

In the intricate world of multi-step organic synthesis, the amine functional group presents a unique set of challenges. Its inherent nucleophilicity and basicity, while synthetically valuable, can often lead to undesirable side reactions, compromising the yield and purity of the target molecule.[1] To orchestrate complex molecular transformations with precision, chemists employ a strategy of temporarily masking the amine's reactivity using protecting groups.[1][2] This guide delves into the advanced strategy of using di-protected amine precursors, a powerful approach for modulating reactivity and enhancing synthetic efficiency.

Di-protected amines, where the nitrogen atom is bonded to two protecting groups, offer distinct advantages over their mono-protected counterparts. This dual protection significantly attenuates the nucleophilicity and basicity of the nitrogen atom, rendering it inert to a wider range of reaction conditions. This heightened level of protection is particularly crucial in the synthesis of complex molecules such as pharmaceuticals, natural products, and peptides, where multiple reactive functional groups must coexist.[3][4][5][6][7][8]

This guide will provide an in-depth exploration of two of the most widely utilized classes of di-protected amine precursors: Phthalimides and N,N-di-Boc-amines . We will examine their synthesis, stability, deprotection strategies, and applications, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Phthalimides: A Classic and Robust Approach to Amine Protection

The use of the phthalimide group as a protecting strategy for primary amines is a cornerstone of organic synthesis, most notably in the Gabriel synthesis of primary amines.[9][10][11][12] This method offers a reliable route to primary amines, effectively preventing the over-alkylation that can plague direct alkylation of ammonia.[10][12]

The Chemistry of Phthalimide Protection and Deprotection

The synthesis of N-alkylphthalimides is typically achieved through the reaction of potassium phthalimide with a primary alkyl halide in an SN2 reaction.[9][12] The phthalimide anion, a soft nucleophile, efficiently displaces the halide, forming a stable N-alkylphthalimide.

The true versatility of the phthalimide group lies in the array of methods available for its removal. The most common method is hydrazinolysis, often referred to as the Ing-Manske procedure, which involves refluxing the N-alkylphthalimide with hydrazine hydrate.[12][13] This reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and the desired primary amine.[12]

While effective, hydrazinolysis can sometimes present challenges in product purification due to the precipitation of phthalhydrazide.[12] Alternative deprotection strategies have been developed to address these limitations, including acidic or basic hydrolysis, although these methods often require harsh reaction conditions.[12][13] A milder, near-neutral deprotection method involves the reduction of the phthalimide with sodium borohydride followed by acid-catalyzed lactonization, which releases the primary amine and phthalide, a byproduct that is easily removed by extraction.[14]

Visualizing the Gabriel Synthesis Workflow

Gabriel_Synthesis cluster_protection Protection Step cluster_deprotection Deprotection Step Potassium_Phthalimide Potassium Phthalimide N_Alkylphthalimide N-Alkylphthalimide Potassium_Phthalimide->N_Alkylphthalimide SN2 Reaction Alkyl_Halide Primary Alkyl Halide (R-X) Alkyl_Halide->N_Alkylphthalimide Primary_Amine Primary Amine (R-NH2) N_Alkylphthalimide->Primary_Amine Hydrazinolysis Phthalhydrazide Phthalhydrazide (byproduct) N_Alkylphthalimide->Phthalhydrazide Hydrazine Hydrazine (H2N-NH2) Hydrazine->Primary_Amine Hydrazine->Phthalhydrazide

Caption: Workflow of the Gabriel Synthesis for Primary Amines.

Experimental Protocol: Synthesis of N-Benzylphthalimide

Materials:

  • Potassium phthalimide

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.

  • To this solution, add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure N-benzylphthalimide.

Experimental Protocol: Deprotection of N-Benzylphthalimide via Hydrazinolysis

Materials:

  • N-Benzylphthalimide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Suspend N-benzylphthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[13]

  • A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.

  • Filter the phthalhydrazide precipitate and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a sodium hydroxide solution to liberate the free benzylamine.

  • Extract the benzylamine with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude primary amine.

N,N-di-Boc-Amines: Modulating Reactivity with Steric Hindrance

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in organic synthesis, particularly in peptide chemistry.[15][16][17][18] While mono-Boc protection is ubiquitous, the formation of N,N-di-Boc-amines provides an even greater level of steric shielding and electronic deactivation of the nitrogen atom.

Synthesis and Properties of N,N-di-Boc-Amines

The synthesis of N,N-di-Boc-amines can be achieved by reacting a primary amine with an excess of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction conditions can be tailored to favor the formation of the di-protected species.

The two bulky tert-butyl groups of the di-Boc moiety create significant steric hindrance around the nitrogen atom, effectively preventing it from participating in nucleophilic reactions. Furthermore, the electron-withdrawing nature of the two carbonyl groups significantly reduces the basicity of the nitrogen.

Selective Deprotection Strategies

A key advantage of the N,N-di-Boc protecting group strategy is the potential for selective deprotection. While both Boc groups are labile to strong acids like trifluoroacetic acid (TFA), it is possible to selectively remove one Boc group under milder acidic conditions, regenerating the mono-Boc-protected amine.[18][19] This stepwise deprotection allows for a controlled unmasking of the amine's reactivity, a valuable tool in complex synthetic sequences.

Visualizing N,N-di-Boc Protection and Deprotection

di_Boc_Protection cluster_protection Protection cluster_deprotection Deprotection Primary_Amine Primary Amine (R-NH2) di_Boc_Amine N,N-di-Boc Amine Primary_Amine->di_Boc_Amine Base Boc2O (Boc)2O (excess) Boc2O->di_Boc_Amine mono_Boc_Amine N-Boc Amine di_Boc_Amine->mono_Boc_Amine Mild Acid Free_Amine Primary Amine (R-NH2) mono_Boc_Amine->Free_Amine Strong Acid (TFA)

Caption: Protection and stepwise deprotection of an N,N-di-Boc amine.

Experimental Protocol: Synthesis of N,N-di-Boc-aniline

Materials:

  • Aniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve aniline (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (2.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Selective Deprotection of N,N-di-Boc-aniline to N-Boc-aniline

Materials:

  • N,N-di-Boc-aniline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve N,N-di-Boc-aniline (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add a solution of TFA (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C and monitor its progress carefully by TLC.

  • Once the starting material is consumed and the mono-Boc product is the major component, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Orthogonal Protection Strategies: The Power of Selectivity

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount.[2][3][20] Orthogonal protecting groups are those that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others.[2][3][20]

Di-protected amine precursors can be powerful components of orthogonal protection strategies. For example, a phthalimide-protected amine is stable to the acidic conditions used to remove a Boc group. Conversely, a di-Boc-protected amine is stable to the hydrazinolysis conditions used to cleave a phthalimide group. This orthogonality allows for the precise and sequential unmasking of different amine functionalities within the same molecule, a critical capability in modern drug discovery and development.[5][6]

Applications in Drug Development and Medicinal Chemistry

The ability to selectively protect and deprotect amines is of profound importance in the pharmaceutical industry.[5][6][7] Many active pharmaceutical ingredients (APIs) contain multiple amine groups with distinct roles in the molecule's biological activity. Di-protected amine precursors provide the synthetic tools necessary to construct these complex molecules with the required precision.

For instance, in the synthesis of a complex drug molecule, a primary amine might be protected as a phthalimide to allow for modifications to another part of the molecule. Later in the synthesis, a secondary amine might be introduced and protected with a di-Boc group. The orthogonal nature of these protecting groups would then allow for their selective removal at the desired stages of the synthesis, leading to the final target compound.

Conclusion and Future Outlook

Di-protected amine precursors, particularly phthalimides and N,N-di-Boc-amines, are indispensable tools in the arsenal of the modern organic chemist. Their ability to robustly mask the reactivity of amines, coupled with the potential for selective and orthogonal deprotection, provides a level of control that is essential for the efficient synthesis of complex molecules. As the demand for increasingly sophisticated pharmaceuticals and functional materials continues to grow, the development of novel and more refined strategies for amine protection will undoubtedly remain a vibrant and critical area of research.

References

  • Wikipedia. Protecting group. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Fiveable. Orthogonal Protection Definition. [Link]

  • Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Patsnap Eureka. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Gabriel Synthesis. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Organic Chemistry Portal. An exceptionally mild deprotection of phthalimides. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Hindawi. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • ACS Publications. Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Vedantu. Uses of Amines: Applications in Chemistry, Medicine & Industry. [Link]

  • Dakota System. What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

  • ChemGulf. What are the pharmaceutical applications of amines and amides?. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

Technical Whitepaper: Solvation Thermodynamics and Process Engineering of Benzyl tert-butyl imidodicarbonate

[1][2]

Document Control:

  • Target Compound: Benzyl tert-butyl imidodicarbonate (Cbz-NH-Boc)[1][2]

  • CAS Registry Number: 120542-13-4[1][2]

  • Classification: Orthogonal Gabriel Reagent / Protected Ammonia Equivalent[1][2]

  • Version: 1.0 (Scientific Reference)[1][2]

Part 1: Executive Summary & Structural Logic

Benzyl tert-butyl imidodicarbonate (

1orthogonal protecting groups2

For the drug development chemist, this asymmetry provides a critical strategic advantage: the ability to selectively deprotect one "arm" of the nitrogen to generate a mono-protected amine, or to remove both under mild, non-hydrazine conditions. However, this utility comes with a specific solubility and stability profile that demands precise solvent selection.

Physicochemical Identity
PropertySpecification
IUPAC Name Benzyl tert-butyl iminodicarboxylate
Common Name Cbz-NH-Boc, N-Boc-benzylcarbamate
Molecular Weight 251.28 g/mol
Physical State White crystalline solid
Lipophilicity (LogP) ~2.8 (Estimated)
H-Bond Donors/Acceptors 1 Donor (NH), 4 Acceptors (O)

Part 2: Solvation Thermodynamics

The solubility of Benzyl tert-butyl imidodicarbonate is governed by the competition between its lipophilic "wings" (Benzyl and tert-Butyl groups) and its polar, hydrogen-bonding "core" (the imide -CO-NH-CO- moiety).[1][2]

Solubility Profile in Organic Solvents[1][2][6][7]

The following data categorizes solvent compatibility based on experimental observation and thermodynamic prediction (Hansen Solubility Parameters).

Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary reaction solvent; standard workup extraction.[1][2]
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHigh (>50 mg/mL)Preferred for nucleophilic substitution (alkylation) and Mitsunobu reactions.
Ethers THF, 1,4-Dioxane, MTBEGood Suitable for reactions requiring anhydrous conditions; MTBE is useful for extraction.[2]
Esters Ethyl Acetate (EtOAc)Moderate/Good Excellent for extraction; serves as the "solvent" in recrystallization pairs.
Alcohols Methanol, Ethanol, IsopropanolModerate CAUTION: High solubility, but risk of transesterification or nucleophilic attack at elevated temperatures/pH.
Aliphatic Hydrocarbons Hexanes, Pentane, HeptanePoor/Insoluble The ideal Anti-Solvent for precipitation and recrystallization.
Aqueous Media Water, BrineInsoluble Allows for efficient aqueous workup and salt removal.

Part 3: Process Engineering & Protocols[1][2][7]

Protocol: Purification via Solvent/Anti-Solvent Recrystallization

Because Cbz-NH-Boc is a crystalline solid with a distinct solubility gradient, recrystallization is the most effective method for purification after synthesis or long-term storage.[1][2]

The "EtOAc/Hexane" System: This protocol utilizes the high solubility of the imide in Ethyl Acetate and its insolubility in Hexanes to force crystal lattice formation.

  • Dissolution: Place the crude Benzyl tert-butyl imidodicarbonate (e.g., 5.0 g) in an Erlenmeyer flask. Add Ethyl Acetate dropwise with gentle heating (40–50°C) until the solid just dissolves. Do not boil excessively.

  • Filtration (Optional): If insoluble particulates are present, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Nucleation: Remove from heat. While stirring slowly, add Hexanes (or Petroleum Ether) dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solvation: Add a few drops of EtOAc to just clear the turbidity.

  • Crystallization: Allow the solution to cool to room temperature undisturbed. Once crystals form, transfer to a 4°C fridge for 2 hours to maximize yield.

  • Collection: Filter the white crystals under vacuum. Wash the cake with cold Hexanes (

    
    ) to remove surface impurities.
    
Protocol: Solubility Decision Tree for Reaction Planning

The choice of solvent dictates the reaction pathway (Alkylation vs. Mitsunobu).

SolubilityLogicStartReaction StrategyRouteARoute A: Alkylation (SN2)(Alkyl Halide + Base)Start->RouteARouteBRoute B: Mitsunobu(Alcohol + DEAD/PPh3)Start->RouteBSolventASolvent: DMF or Acetonitrile(High Dielectric Constant)RouteA->SolventAConstraintACRITICAL: Base SensitivityAvoid strong bases (e.g., NaH) if possible.Use K2CO3 or Cs2CO3.RouteA->ConstraintASolventBSolvent: THF or Toluene(Anhydrous, Non-polar)RouteB->SolventBConstraintBAdvantage: Neutral ConditionsPreserves Cbz/Boc integrity.RouteB->ConstraintBConstraintA->SolventASolubilizes Carbonate Bases

Figure 1: Decision matrix for solvent selection based on synthetic pathway. Note the specific constraint regarding base sensitivity for Route A.

Part 4: Critical Mechanistic Insights

The "Base Sensitivity" Paradox

Unlike the symmetric Boc₂NH, which is robust, the mixed imide Cbz-NH-Boc displays base sensitivity (Mäeorg et al., 1999). The carbonyl of the benzyloxy group is more electrophilic than the tert-butoxy carbonyl.

  • Risk: Exposure to strong bases (e.g., NaOH, NaH) in nucleophilic solvents (e.g., MeOH) can lead to the loss of the Cbz group or transesterification.

  • Solution: For alkylation reactions, utilize Acetonitrile or DMF with milder bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ). Avoid protic solvents during the base step.
Orthogonal Deprotection Workflow

The solubility profile facilitates the sequential removal of protecting groups:

  • Boc Removal: Dissolve product in DCM . Add Trifluoroacetic acid (TFA).[1][3][4] The Cbz group remains stable.

  • Cbz Removal: Dissolve product in MeOH or EtOAc . Perform hydrogenolysis (

    
    , Pd/C). The Boc group remains stable.
    

References

  • Mäeorg, U., Pehk, T., & Ragnarsson, U. (1999). Synthesis of Substituted Hydrazines. Acta Chemica Scandinavica.

    • Key Insight: Establishes the synthesis, NMR characterization, and base-sensitivity of Benzyl tert-butyl imidodicarbon
  • Ragnarsson, U., & Grehn, L. (1991). Novel Gabriel Reagents. Accounts of Chemical Research. [1]

    • Key Insight: Foundational text on the use of imidodicarbonates (Boc2NH and analogs)
  • Sigma-Aldrich. (n.d.).[1][2] Di-tert-butyl iminodicarboxylate Product Sheet.

    • Key Insight: Provides comparative solubility and physical property data for the symmetric analog (Boc2NH), used as a thermodynamic proxy.
  • Neelamkavil, S. (2001). Di-tert-butyl Iminodicarboxylate. Encyclopedia of Reagents for Organic Synthesis.

    • Key Insight: Details the reactivity profile and solvent compatibility for imidodicarbon

Beyond the Formula: Structural Elucidation and Functional Applications of C13H17NO4 Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, a molecular formula is merely a starting point. The formula C13H17NO4 represents a critical intersection in medicinal chemistry, embodying distinct structural isomers with vastly different pharmacological and synthetic utilities. While the molecular weight (~251.28 Da) is constant, the structural arrangement dictates whether the molecule acts as a proteolytic substrate (Ethyl N-acetyl-L-tyrosinate) or a chiral building block (Boc-L-phenylglycine).[1]

This technical guide moves beyond basic stoichiometry to address the identification, differentiation, and application of these specific C13H17NO4 scaffolds. It provides a self-validating framework for researchers to distinguish these isomers using high-resolution mass spectrometry (HRMS) and NMR, ensuring the integrity of synthetic pipelines.[1]

Part 1: Theoretical Foundation & Core Metrics

Before engaging in synthesis or assay development, the fundamental physicochemical properties must be established. The following data serves as the "Ground Truth" for analytical validation.

Molecular Constants
ParameterValuePrecision Note
Molecular Formula C₁₃H₁₇NO₄ -
Average Molecular Weight 251.28 g/mol Used for stoichiometric calculations.[1]
Monoisotopic Mass 251.11576 Da CRITICAL: Use for HRMS (M+H⁺ = 252.1230).
Degree of Unsaturation 6 Indicates rings + pi bonds (e.g., 1 benzene ring + 1 carbonyl + 1 amide).
Elemental Composition C (62.14%), H (6.82%), N (5.57%), O (25.47%)-
The Isomer Divergence

The formula C13H17NO4 primarily maps to two high-value targets in pharmaceutical research. Distinguishing these is non-trivial without specific spectral fingerprints.

  • Compound A: Ethyl N-acetyl-L-tyrosinate (ATEE) [1][2][3]

    • Role: Enzyme substrate (Chymotrypsin), Prodrug scaffold.

    • Key Features: Phenolic hydroxyl, Ethyl ester, Acetamide.

  • Compound B: Boc-L-Phenylglycine (Boc-Phg-OH)

    • Role: Non-proteinogenic amino acid synthesis, Chiral resolution.

    • Key Features: Free carboxylic acid, Boc-carbamate, Phenyl ring (unsubstituted).

Part 2: Structural Elucidation & Analytical Logic

As an Application Scientist, relying solely on retention time is insufficient. The following protocol defines the causality behind identification—why we see specific signals and how to interpret them to prevent false positives.

Differential NMR Spectroscopy

The proton environment is the fastest method to segregate ATEE from Boc-Phg-OH.[1]

  • The "Boc" vs. "Ethyl" Marker:

    • ATEE: Look for the Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The acetyl methyl group appears as a sharp singlet at ~2.0 ppm.

    • Boc-Phg-OH: Dominated by the tert-butyl singlet (~1.4 ppm, 9H).[1] Crucially, it lacks the ethyl pattern.

  • Aromatic Region:

    • ATEE: Shows a para-substitution pattern (two doublets, AA'BB' system) due to the tyrosine scaffold.

    • Boc-Phg-OH: Shows a monosubstituted benzene ring (multiplet, 5H).[1]

Mass Spectrometry Fragmentation (MS/MS)

In LC-MS workflows, the fragmentation pathway is the definitive "fingerprint."

  • Pathway A (ATEE):

    • Precursor: 252.12 [M+H]⁺[1]

    • Primary Loss: Ethanol (-46 Da)

      
       206.08.[1]
      
    • Secondary Loss: Ketene (from acetyl) or CO.

  • Pathway B (Boc-Phg-OH):

    • Precursor: 252.12 [M+H]⁺[1]

    • Diagnostic Loss: The Boc group is acid-labile and thermally sensitive.[1] Expect a dominant loss of isobutene (-56 Da) to yield m/z 196.06, followed by decarboxylation (-44 Da) to the phenylglycine immonium ion.[1]

Visualization: The Identification Logic Gate

The following diagram illustrates the decision tree for validating a C13H17NO4 sample.

IsomerID Start Unknown Sample C13H17NO4 (251.28 g/mol) Solubility Solubility Test (Aq. NaHCO3) Start->Solubility Soluble Soluble (Acidic) Solubility->Soluble Effervescence Insoluble Insoluble/Low (Neutral/Phenolic) Solubility->Insoluble Precipitate/Cloudy NMR_Check 1H NMR Analysis Soluble->NMR_Check Insoluble->NMR_Check Result_Boc Identify: Boc-L-Phenylglycine (Free COOH, Boc Group) NMR_Check->Result_Boc Singlet ~1.4ppm (9H) Multiplet ~7.3ppm (5H) Result_ATEE Identify: Ethyl N-acetyl-L-tyrosinate (Ethyl Ester, Phenol) NMR_Check->Result_ATEE Quartet ~4.1ppm (2H) Doublets ~6.8/7.0ppm (4H)

Figure 1: Analytical decision tree for differentiating major C13H17NO4 isomers based on solubility and spectral properties.

Part 3: Experimental Protocols

Synthesis & Purification Workflow (Boc-L-Phenylglycine)

Context: This protocol describes the protection of L-phenylglycine, a common requirement when C13H17NO4 is the desired intermediate for peptide coupling.[1]

Reagents: L-Phenylglycine, Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water.[1]

  • Solubilization: Dissolve L-phenylglycine (10 mmol) in 1N NaOH (10 mL) and Dioxane (10 mL).

    • Scientific Rationale: The zwitterionic amino acid must be converted to the anionic carboxylate form to solubilize it in the aqueous/organic interface.

  • Protection: Cool to 0°C. Add Boc₂O (11 mmol) dropwise.

    • Control Point: Temperature control is vital. Exotherms can lead to oligomerization or racemization of the sensitive phenylglycine alpha-carbon.[1]

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temp (RT) for 12 hours.

  • Workup (The Critical Separation):

    • Evaporate Dioxane.

    • Wash the aqueous phase with Ethyl Acetate (removes unreacted Boc₂O).

    • Acidification: Acidify aqueous phase to pH 2-3 with dilute KHSO₄.[1]

    • Why KHSO₄? HCl is too strong and can cleave the Boc group you just added. KHSO₄ is mild and ensures protonation of the carboxylic acid (C13H17NO4) for extraction.

  • Extraction: Extract the precipitate into Ethyl Acetate, dry over MgSO₄, and concentrate.

HPLC Method for Isomer Purity

This method separates the lipophilic ATEE from the acidic Boc-Phg.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 214 nm (Amide bond) and 254 nm (Phenyl ring).

  • Expected Result:

    • Boc-Phg-OH: Elutes earlier (~4-5 min) due to free acid polarity.

    • ATEE: Elutes later (~6-7 min) due to esterification masking the charge.

Part 4: Applications in Drug Development

Understanding the specific C13H17NO4 isomer allows for targeted application in the drug discovery pipeline.

ATEE: The Chymotrypsin Standard

Ethyl N-acetyl-L-tyrosinate is the "Gold Standard" substrate for assaying Chymotrypsin activity.[1]

  • Mechanism: Chymotrypsin selectively cleaves the ester bond adjacent to the aromatic ring.

  • Readout: The hydrolysis rate is measured by the decrease in absorbance at 237 nm.

  • Relevance: Used to validate protease activity in metabolic stability studies of new peptide drugs.

Boc-Phg-OH: The "Gatekeeper" of Chirality

Boc-L-phenylglycine is a critical "Synthon" (synthetic building block).[1]

  • Racemization Risk: Unlike Alanine or Glycine, the alpha-proton in Phenylglycine is highly acidic due to the adjacent phenyl ring.

  • Protocol Adjustment: When using this C13H17NO4 isomer in peptide coupling, use HATU/HOAt activation at 0°C and avoid base excess (e.g., DIPEA) to maintain chiral integrity (>99% ee).

Visualization: Functional Pathways

Pathways Scaffold C13H17NO4 Scaffold ATEE Ethyl N-acetyl-L-tyrosinate (ATEE) Scaffold->ATEE Esterification BocPhg Boc-L-Phenylglycine (Boc-Phg-OH) Scaffold->BocPhg Boc Protection Assay Protease Assay (Chymotrypsin) ATEE->Assay Substrate Peptide Peptide Synthesis (Solid Phase) BocPhg->Peptide Coupling Readout Kinetic Data (Abs 237nm) Assay->Readout Hydrolysis Drug Chiral Drug Intermediate Peptide->Drug Deprotection

Figure 2: Functional divergence of C13H17NO4 isomers in bio-assays versus chemical synthesis.[1]

References

  • PubChem. (2025).[4] Ethyl N-acetyl-L-tyrosinate (Compound Summary). National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Tyrosine, N-acetyl-L-, ethyl ester: IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. (2025).[4] Alibendol (C13H17NO4).[4] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Orthogonal Synthesis of Primary Amines via Benzyl tert-butyl imidodicarbonate in Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Benzyl tert-butyl imidodicarbonate (N-Boc-N-Cbz-amine) as a superior nucleophile in the Mitsunobu reaction. Unlike traditional Gabriel synthesis reagents (e.g., phthalimide) or non-orthogonal equivalents (e.g., di-tert-butyl iminodicarboxylate), this reagent introduces a nitrogen atom protected by two chemically distinct groups: Boc (acid-labile) and Cbz (hydrogenolysis-labile).

This "doubly protected" strategy provides researchers with full stereochemical control (inversion of configuration) and orthogonal deprotection pathways , enabling the selective exposure of the amine functionality or the retention of a protecting group for subsequent derivatization.

Technical Background & Rationale

The Challenge: Primary Amine Synthesis

Direct alkylation of ammonia is plagued by over-alkylation. The Mitsunobu reaction offers a solution by using "masked" ammonia equivalents (nucleophiles) to displace activated alcohols. However, the choice of nucleophile dictates the post-reaction processing:

  • Phthalimide: Requires harsh deprotection (hydrazine or strong acid/base), often incompatible with sensitive substrates.

  • Bis-Boc-amine (

    
    ):  Offers mild acid deprotection but lacks orthogonality; both groups are removed simultaneously under acidic conditions.
    
  • Benzyl tert-butyl imidodicarbonate (

    
    ):  The "Gold Standard" for complex synthesis. It allows for the selective removal of either the Boc group (leaving N-Cbz) or the Cbz group (leaving N-Boc).
    
Mechanistic Insight

The efficacy of


 relies on its acidity.[1][2] The 

of the imide proton is approximately 9.5–10.5 .
  • Betaine Formation:

    
     reacts with DIAD/DEAD to form the Morrison-Brunn-Huisgen betaine.
    
  • Pronucleophile Activation: The betaine (

    
    ) rapidly deprotonates the 
    
    
    
    (
    
    
    ), forming the active nitrogen nucleophile.
  • Alcohol Activation: The phosphonium species activates the alcohol oxygen.[2]

  • SN2 Displacement: The N-nucleophile attacks the activated carbon, inverting the stereocenter.

Comparative Analysis of Nucleophiles
FeaturePhthalimideBis-Boc-amineBenzyl tert-butyl imidodicarbonate
Atom Economy ModerateGoodGood

~8.3~10.6~9.5-10.0
Deprotection A Hydrazine (Toxic)TFA (Acid)TFA (Removes Boc only)
Deprotection B Strong BaseHeat/Acid

(Removes Cbz only)
Orthogonality NoNoYes (High)
Steric Bulk HighHighHigh

Orthogonal Deprotection Pathways[3][4]

The core value of this reagent is the ability to bifurcate the synthetic workflow after the C-N bond formation.

DeprotectionPathways Start Product: R-N(Boc)(Cbz) PathA Path A: Selective Boc Removal (Acidic Conditions) Start->PathA TFA / DCM 0°C to RT PathB Path B: Selective Cbz Removal (Hydrogenolysis) Start->PathB H2, Pd/C MeOH or EtOH ResultA Product A: R-NH(Cbz) (Ready for further coupling) PathA->ResultA ResultB Product B: R-NH(Boc) (Stable to base/nucleophiles) PathB->ResultB Global Path C: Global Deprotection (Stepwise or Strong Acid) ResultA->Global H2, Pd/C ResultB->Global TFA / DCM Final Primary Amine: R-NH2 Global->Final

Figure 1: Orthogonal deprotection strategies available for N-Boc-N-Cbz protected amines.

Experimental Protocol

Reagents & Materials
  • Substrate: Primary or Secondary Alcohol (1.0 equiv).

  • Nucleophile: Benzyl tert-butyl imidodicarbonate (1.1 – 1.5 equiv).

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 – 2.0 equiv).
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 – 2.0 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

Step 1: Preparation (0 min) Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of inert gas (


 or 

).

Step 2: Dissolution (15 min) Add the Alcohol (1.0 equiv), Benzyl tert-butyl imidodicarbonate (1.2 equiv), and


  (1.5 equiv) to the flask. Dissolve in anhydrous THF (concentration ~0.1 M to 0.2 M).
  • Note: The order of addition here is flexible, but ensuring the nucleophile is present before the azo reagent is critical to prevent betaine rearrangement or side reactions.[3]

Step 3: Cooling & Activation (30 min) Cool the reaction mixture to 0°C using an ice bath. While stirring vigorously, add DIAD (1.5 equiv) dropwise over 10–20 minutes.

  • Observation: The solution typically turns yellow/orange upon DIAD addition and may fade back to colorless as the betaine is consumed.

  • Critical Control: Maintain low temperature during addition to suppress the formation of hydrazine byproducts.

Step 4: Reaction (3–12 hours) Allow the reaction to warm naturally to room temperature. Stir for 3 to 12 hours.

  • Monitoring: Check progress via TLC or LC-MS. The product (

    
    ) is usually less polar than the starting alcohol.
    

Step 5: Workup Concentrate the reaction mixture under reduced pressure.

  • Precipitation Method: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Chromatography: Purify the filtrate via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Diagram

ExperimentalWorkflow Step1 1. Mix Reagents (Alcohol, Imide, PPh3) in THF Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add DIAD (Dropwise) Step2->Step3 Critical Step Step4 4. Warm to RT (Stir 3-12h) Step3->Step4 Step5 5. Workup (Remove Ph3PO) Step4->Step5

Figure 2: Standard execution workflow for the Mitsunobu reaction.

Deprotection Protocols

Method A: Selective Boc Removal (Yields N-Cbz amine)
  • Dissolve the Mitsunobu product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10–20% v/v).

  • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[1]

  • Quench with saturated

    
    . Extract with DCM.
    
    • Result: The Cbz group remains intact , yielding the benzyl carbamate.

Method B: Selective Cbz Removal (Yields N-Boc amine)
  • Dissolve the product in MeOH or EtOH.

  • Add Pd/C (10 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure) for 2–6 hours.
    
  • Filter through Celite.

    • Result: The Boc group remains intact , yielding the tert-butyl carbamate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Steric hindrance of alcoholUse Toluene as solvent; Increase reagents to 3.0 equiv; Sonication.
No Reaction

Mismatch
Ensure the alcohol is not too acidic; verify reagents are anhydrous.
Separation Issues

co-elution
Use polymer-supported

or perform a reductive workup.
Hydrazine Formation DIAD added too fastAdd DIAD very slowly at 0°C or -78°C.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Protected Primary Amines Using the Mitsunobu Reaction." Tetrahedron Letters, 35(9), 1341-1344. (Seminal paper on Bis-Boc amine, establishing the protocol adapted for mixed imides). Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Authoritative source on Orthogonal Deprotection). Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

Sources

Application Note: Selective Deprotection of N-Boc vs. N-Cbz Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In complex organic synthesis and peptide chemistry, the ability to selectively manipulate amine protecting groups is paramount. The N-tert-butyloxycarbonyl (Boc) and N-benzyloxycarbonyl (Cbz/Z) groups represent a classic "orthogonal pair."[1] This orthogonality allows for the removal of one group in the presence of the other using entirely different chemical mechanisms: acidolysis for Boc and hydrogenolysis for Cbz.[2]

This Application Note provides validated protocols for the selective deprotection of these groups, emphasizing mechanistic understanding to troubleshoot common failure modes such as cation-induced alkylation (Boc) or catalyst poisoning (Cbz).[1]

Mechanistic Principles & Orthogonality

Understanding the cleavage mechanism is critical for selecting the correct reagents and avoiding side reactions.

The Orthogonality Matrix

The following decision tree illustrates the chemical logic governing the selective removal of Boc versus Cbz.

Orthogonality Substrate Dual Protected Amine (R-NH-Boc / R'-NH-Cbz) Acid Acidolysis (TFA or HCl) Substrate->Acid Cleaves Boc H2 Hydrogenolysis (H2, Pd/C) Substrate->H2 Cleaves Cbz Boc_Gone Mono-Protected (R-NH2 / R'-NH-Cbz) Acid->Boc_Gone Cbz_Gone Mono-Protected (R-NH-Boc / R'-NH2) Acid->Cbz_Gone Stable in TFA (Unstable in HBr) H2->Boc_Gone Boc is Stable H2->Cbz_Gone

Figure 1: Orthogonal deprotection strategy. Solid lines indicate the primary reaction pathway; dashed lines indicate stability/instability factors.

Mechanism of Action
  • Boc (Acidolysis): Protonation of the carbamate carbonyl leads to the elimination of the tert-butyl cation (

    
    ). This cation is highly electrophilic.[1] If not trapped by a scavenger, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys) [1].[1]
    
  • Cbz (Hydrogenolysis): Palladium coordinates to the benzyl ring and the alkene, facilitating hydride transfer. This cleaves the benzylic C-O bond, releasing toluene and a carbamic acid which spontaneously decarboxylates.[3] This process is generally "clean" but sensitive to steric bulk and catalyst poisons (Sulfur, Amines) [2].

Reactivity Comparison Table
FeatureN-Boc (tert-Butyloxycarbonyl)N-Cbz (Benzyloxycarbonyl)
Primary Cleavage Acid (TFA, HCl, H₂SO₄)Hydrogenolysis (H₂/Pd-C)
Secondary Cleavage Heat (thermal elimination)Strong Acid (HBr/AcOH, TFMSA)
Stability: Base Stable (e.g., Piperidine, NaOH)Stable (mostly); Hydrazine labile
Stability: H₂/Pd Stable Labile
Stability: TFA Labile Stable (at RT)
Key Byproducts Isobutylene, CO₂, t-Butyl CationToluene, CO₂

Protocol A: Selective Removal of Boc (Acidolysis)

Objective: Remove Boc group while retaining Cbz integrity.[1] Scope: Solution-phase synthesis.

Reagents & Materials
  • Acid Source: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

  • Solvent: Dichloromethane (DCM).[1]

  • Scavengers (Critical): Triethylsilane (TES), Water, or Thioanisole.

    • Why? To quench the tert-butyl cation.[1][4][5] Without scavengers,

      
       re-attaches to the substrate (alkylation).
      
Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add Triethylsilane (2.5% v/v) and Water (2.5% v/v).

    • Note: If the molecule contains Methionine or Tryptophan, use a "Reagent K" analogue (TFA/Phenol/Water/Thioanisole/EDT) to prevent specific side reactions [3].

  • Acid Introduction: Cool the solution to 0°C. Slowly add TFA to achieve a final ratio of 1:1 (TFA:DCM).

    • Caution: Gas evolution (CO₂ and Isobutylene) will occur.[1][4] Ensure the system is vented.

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes.

    • Monitoring: Check via TLC (stain with Ninhydrin) or LC-MS.[1] Look for the disappearance of the Boc mass (-100 Da) and the appearance of the amine mass.

  • Work-up (Isolation of Salt):

    • Evaporate volatiles under reduced pressure (Rotavap).[1]

    • Co-evaporation: Add toluene (2x) and re-evaporate to remove residual TFA (azeotropic removal).[1]

    • Precipitation: Add cold Diethyl Ether to precipitate the amine-TFA salt.[1] Filter and dry.[1][6]

Protocol B: Selective Removal of Cbz (Hydrogenolysis)

Objective: Remove Cbz group while retaining Boc integrity.[1] Scope: Substrates free of sulfur (catalyst poisons).[1]

Reagents & Materials
  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H₂O) preferred for safety.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Hydrogen Source: H₂ balloon or Ammonium Formate (Transfer Hydrogenation).[1]

Safety Workflow (Graphviz)

Handling dry Pd/C presents a severe fire hazard.[1] The following workflow ensures safety.

Cbz_Safety Start Start Inert 1. Inert Atmosphere (Flush flask with N2/Ar) Start->Inert Solvent 2. Add Solvent First (Cover stir bar) Inert->Solvent Catalyst 3. Add Pd/C Catalyst (Under N2 flow) Solvent->Catalyst Substrate 4. Add Substrate (Dissolved in solvent) Catalyst->Substrate H2_Intro 5. Introduce H2 (Vacuum/Purge x3) Substrate->H2_Intro

Figure 2: Safety-critical workflow for handling pyrophoric hydrogenation catalysts.[1]

Step-by-Step Methodology
  • Inerting: Flush a round-bottom flask with Nitrogen (

    
    ).[1]
    
  • Catalyst Charge: Carefully add 10% Pd/C (10 wt% loading relative to substrate) to the flask.[1]

    • Tip: Use "wet" Pd/C to minimize ignition risk.[1] If using dry Pd/C, add a small amount of solvent before the catalyst to create a slurry.

  • Substrate Addition: Dissolve the N-Cbz protected amine in MeOH/EtOH (0.1 M) and add it carefully to the catalyst slurry.

    • Note: Avoid halogenated solvents (DCM) as they can inhibit the catalyst or produce HCl.

  • Hydrogenation:

    • Attach a balloon filled with H₂.[1]

    • Briefly apply vacuum (carefully, do not boil solvent) and backfill with H₂ (Repeat 3x) to remove oxygen.

    • Stir vigorously at RT.

  • Monitoring: Reaction is typically complete in 1–4 hours.[1][7] Monitor by TLC (UV active spot for Cbz will disappear).

  • Work-up:

    • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C.[3]

    • Safety: Do not let the filter cake dry out completely (fire hazard). Wash with water/solvent immediately.[1]

    • Concentration: Evaporate the filtrate to yield the free amine.

Troubleshooting & Optimization

"My Cbz won't come off."
  • Cause 1: Catalyst Poisoning. Does your molecule contain Sulfur (Thioethers, Thiols) or free Amines? These bind Pd.

    • Solution: Increase catalyst loading (up to 50-100 wt%) or use Pd(OH)₂ (Pearlman’s Catalyst) which is more robust.[1]

  • Cause 2: Steric Hindrance.

    • Solution: Warm the reaction to 40°C or use a hydrogenator at 50 psi (3.4 bar).

  • Alternative: If H₂ fails, use HBr in Acetic Acid (Note: This will also remove Boc).

"My Boc removal created side products."
  • Cause: t-Butyl Cation Alkylation. [1]

    • Solution: Increase scavenger load.[1] Use 5% Triisopropylsilane (TIS) or Thioanisole [3].[1]

  • Cause: Incomplete Deprotection. [6]

    • Solution: Ensure the TFA is fresh. Old TFA absorbs water, which slows the reaction (though water is a scavenger, too much reduces acidity).

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][5][8][9][10][11] Chemical Reviews, 109(6), 2455–2504. Link[1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] Wiley.[1] Link[1]

  • Lundt, B. F., et al. (1978).[1] "Selective removal of Boc-protecting groups."[1][7][9][11] International Journal of Peptide and Protein Research, 12(5), 258–268. Link

  • Han, G., et al. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis."[1] Tetrahedron, 60(11), 2447-2467.[1] Link[1]

Sources

Application Notes & Protocols: A Modern Approach to Primary Amine Synthesis Using Benzyl tert-butyl Imidodicarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Primary amines are foundational building blocks in organic synthesis, integral to the structure of numerous pharmaceuticals, agrochemicals, and materials. Traditional methods for their synthesis, such as the Gabriel synthesis or amination with ammonia, often suffer from harsh reaction conditions, over-alkylation, and limited substrate scope. This technical guide details a versatile and robust strategy for the synthesis of primary amines from alkyl halides using Benzyl tert-butyl imidodicarbonate. This method leverages the imidodicarbonate as a protected ammonia equivalent, enabling clean, high-yielding N-alkylation followed by a strategic, sequential deprotection to furnish the desired primary amine. We provide in-depth mechanistic insights, validated experimental protocols, and expert commentary to guide researchers in leveraging this powerful synthetic tool.

Introduction: The Strategic Advantage of Benzyl tert-butyl Imidodicarbonate

The synthesis of primary amines (R-NH₂) from alkyl halides (R-X) is a cornerstone transformation in organic chemistry. While conceptually simple, direct alkylation with ammonia is often plagued by poor selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The Gabriel synthesis, a classical alternative, utilizes phthalimide as an ammonia surrogate to avoid over-alkylation. However, the deprotection step often requires harsh conditions (e.g., hydrazine), which can be incompatible with sensitive functional groups.

Benzyl tert-butyl imidodicarbonate, (Boc)(BnOCO)NH, emerges as a superior ammonia equivalent, offering a blend of reactivity and controlled deprotection.[1] This reagent effectively bridges the gap between the challenges of direct amination and the limitations of classical methods. The presence of two distinct, orthogonally cleavable protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Bn) group—affords chemists precise control over the unmasking of the amine functionality.[2]

The overall synthetic strategy involves two key stages:

  • N-Alkylation: The imidodicarbonate is first deprotonated to form a nucleophilic anion, which then undergoes an SN2 reaction with an alkyl halide to form the N-alkylated intermediate.

  • Orthogonal Deprotection: The Boc and benzyl groups are sequentially removed under mild and specific conditions to release the free primary amine.

This methodology provides a reliable pathway to primary amines with excellent control over stoichiometry and minimal side-product formation.

Reaction Schemas and Mechanisms

The synthesis of primary amines using Benzyl tert-butyl imidodicarbonate is a two-part process, each with a distinct and well-understood mechanism.

N-Alkylation of Benzyl tert-butyl Imidodicarbonate

The initial step involves the N-alkylation of the imidodicarbonate with an alkyl halide. The imidodicarbonate is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate the corresponding sodium or potassium salt. This salt is a soft, non-basic nucleophile that readily participates in nucleophilic substitution reactions.

The reaction with a primary or secondary alkyl halide proceeds via a classical SN2 mechanism.[1] The imidodicarbonate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-N bond. The bimolecular nature of this step means that it is most efficient for unhindered alkyl halides (methyl > primary > secondary). Tertiary alkyl halides are not suitable substrates as they will primarily undergo elimination.

SN2_Mechanism cluster_0 N-Alkylation via SN2 Mechanism Reagents R-X + [(Boc)(Cbz)N]⁻Na⁺ TS [X···R···N(Boc)(Cbz)]⁻Na⁺ Reagents->TS Sₙ2 Attack Product R-N(Boc)(Cbz) + NaX TS->Product Leaving Group Departure

Figure 1: SN2 mechanism for the N-alkylation of Benzyl tert-butyl imidodicarbonate.

Orthogonal Deprotection Strategy

A key advantage of this methodology is the ability to selectively remove the two protecting groups.[3] The Boc group is labile to acid, while the benzyl (Cbz) group is readily cleaved by catalytic hydrogenolysis.[2] This orthogonality allows for a controlled, stepwise deprotection.

Step 1: Acid-Mediated Boc Deprotection

Treatment of the N-alkylated intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, selectively cleaves the Boc group.[3][4] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide to yield the N-benzylcarbamate-protected amine.

Step 2: Catalytic Hydrogenolysis of the Benzyl Group

The resulting N-benzylcarbamate is then subjected to catalytic hydrogenolysis.[5] This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas.[5] The benzyl C-O bond is cleaved, releasing the primary amine and generating toluene and carbon dioxide as byproducts.[5]

Deprotection_Workflow A R-N(Boc)(Cbz) B R-NH(Cbz) A->B  1. Acid (TFA or HCl)  2. - Isobutylene, -CO₂ C R-NH₂ B->C  1. H₂, Pd/C  2. - Toluene, -CO₂

Figure 2: Orthogonal deprotection workflow to yield the primary amine.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates.

Synthesis of Benzyl tert-butyl Imidodicarbonate

This protocol is adapted from the work of Grehn and Ragnarsson.[1]

Materials:

  • Benzoyl isocyanate

  • Benzyl alcohol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Ammonia solution

Procedure:

  • Formation of Benzyl N-benzoylcarbamate: To a solution of benzoyl isocyanate in an anhydrous solvent, add benzyl alcohol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • tert-Butoxycarbonylation: To the solution from the previous step, add Boc₂O and a catalytic amount of DMAP. Stir the reaction at room temperature until the starting material is consumed.

  • Aminolysis: Cool the reaction mixture to 0 °C and add a solution of ammonia. Stir vigorously to facilitate the removal of the benzoyl group.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Benzyl tert-butyl imidodicarbonate.

Protocol for N-Alkylation of Benzyl tert-butyl Imidodicarbonate

Materials:

  • Benzyl tert-butyl imidodicarbonate

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Benzyl tert-butyl imidodicarbonate (1.0 equiv).

  • Deprotonation: Dissolve the imidodicarbonate in anhydrous DMF. Add sodium hydride (1.1 equiv) portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for N-Alkylation

Alkyl HalideBaseSolventTemperatureTime (h)Yield (%)Reference
Allyl BromideNaHDMF0 °C to RT1295[1]
Benzyl BromideNaHDMF0 °C to RT1298[1]
Protocol for Sequential Deprotection to Primary Amine

Part A: Boc Deprotection

Materials:

  • N-alkylated Benzyl tert-butyl imidodicarbonate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the N-alkylated intermediate (1.0 equiv) in DCM.

  • Acidolysis: Add TFA (5-10 equiv) dropwise at 0 °C. Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-benzylcarbamate, which is often used in the next step without further purification.

Part B: Benzyl (Cbz) Deprotection via Hydrogenolysis

Materials:

  • N-benzylcarbamate intermediate

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Catalyst Slurry: In a round-bottom flask, suspend 10% Pd/C (5-10 mol % Pd) in MeOH.

  • Hydrogenation: Add the N-benzylcarbamate intermediate dissolved in MeOH to the catalyst slurry.

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon). Stir the reaction vigorously at room temperature for 4-24 hours, monitoring by TLC.

  • Filtration and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with MeOH.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the primary amine. If necessary, the amine can be converted to its hydrochloride salt for easier handling and storage by treatment with HCl in ether.

Safety and Handling

  • Benzyl tert-butyl Imidodicarbonate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere (nitrogen or argon). Mineral oil dispersion reduces pyrophoricity but should still be handled with extreme care. Quench any residual NaH slowly and carefully with isopropanol followed by methanol and then water, all at 0 °C.

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle with appropriate care in a fume hood.

  • Trifluoroacetic Acid (TFA): A corrosive and toxic acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle in a wet state or under an inert atmosphere. Avoid sources of ignition. Catalytic hydrogenation should be performed behind a safety shield.

Conclusion

The use of Benzyl tert-butyl imidodicarbonate provides a highly effective and versatile method for the synthesis of primary amines from alkyl halides. The strategy of N-alkylation followed by orthogonal deprotection offers significant advantages over classical methods in terms of yield, purity, and substrate compatibility. The mild conditions for the removal of both the Boc and benzyl protecting groups make this methodology particularly suitable for complex molecule synthesis in the fields of medicinal chemistry and drug development. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can confidently apply this powerful synthetic tool to their own targets.

References

  • Grehn, L., & Ragnarsson, U. (1988). Synthesis and use of benzyl tert-butyl iminodicarbonate, a versatile reagent for the preparation of amines.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Grehn, L., & Ragnarsson, U. (1988). Synthesis and use of benzyl tert-butyl iminodicarbonate, a versatile reagent for the preparation of amines. Scilit. [Link]

  • BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Reddy, B. V. S., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Journal of Organic Chemistry, 72(19), 7374-7377.
  • Reddy, B. V. S., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central.
  • Li, G., et al. (2011).
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15481.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. (2020).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Aouf, N. E., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Gotor-Fernández, V., et al. (2007). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 9(7), 749-752.
  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Sigma-Aldrich.
  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. RSC Advances.
  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.
  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Organic Syntheses.
  • Carreño, M. C., et al. (1998). Enantioselective Synthesis of Benzyl tert-Butyl Sulfoxides. The Journal of Organic Chemistry, 63(2), 369-375.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules. (2023).

Sources

Strategic Implementation of Orthogonal Amine Protection via Reductive Alkylation: DMB and PMB Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Standard amine protection strategies rely heavily on carbamates (Boc, Fmoc, Cbz) due to their predictable modulation of nucleophilicity and established deprotection protocols. However, complex synthetic architectures—particularly in peptide synthesis, macrocyclization, and polyamine construction—often require a protecting group that is orthogonal to both acid- and base-labile systems or one that modifies the physicochemical properties of the backbone (e.g., solubility, hydrogen bonding).

This Application Note details the introduction of alkyl-type protecting groups (specifically 2,4-Dimethoxybenzyl [DMB] and p-Methoxybenzyl [PMB] ) via reductive alkylation . Unlike acylation, alkylation preserves the basicity of the nitrogen (to a degree) while masking it from electrophiles and disrupting aggregation. We provide a robust, self-validating protocol for their installation and subsequent selective removal.

Part 1: Strategic Rationale & Orthogonality

Why Alkylation?

While acylation (e.g., Fmoc-Cl) renders the nitrogen non-nucleophilic, alkylation (e.g., DMB-CHO) retains the amine's hybrid character until a second group is added. The strategic advantages include:

  • Aggregation Disruption: In Solid Phase Peptide Synthesis (SPPS), backbone amides form inter-chain hydrogen bonds leading to aggregation.[1] Alkyl groups (DMB, Hmb) physically block this interaction ("beta-sheet breaking").

  • Solubility Enhancement: The lipophilic nature of benzyl-type groups improves the solubility of polar intermediates in organic solvents (DCM, THF).

  • True Orthogonality:

    • PMB: Can be removed oxidatively (DDQ), orthogonal to both Boc (acid) and Fmoc (base).

    • DMB: Acid-labile but tunable; requires higher acid concentration than Trityl but is more sensitive than Boc.

The Orthogonality Matrix

The following interaction map illustrates how alkyl-type protection fits into standard strategies.

OrthogonalityMap Amine Target Amine Boc Boc (Carbamate) Acid Labile (TFA) Amine->Boc Protection Fmoc Fmoc (Carbamate) Base Labile (Piperidine) Amine->Fmoc Protection PMB PMB (Alkyl) Oxidative Labile (DDQ) Amine->PMB Reductive Alkylation DMB DMB (Alkyl) Acid Labile (High TFA) Amine->DMB Reductive Alkylation Boc->Fmoc Stable Boc->PMB Stable (mostly) Fmoc->PMB Stable PMB->DMB Selective (DDQ removes PMB)

Figure 1: Orthogonality map demonstrating the strategic placement of Alkyl groups (PMB/DMB) relative to standard Carbamates.

Part 2: Methodology – Introduction via Reductive Amination[2]

Direct alkylation using alkyl halides (e.g., PMB-Cl) is often discouraged due to the risk of over-alkylation (forming quaternary ammonium salts) and the requirement for strong bases.

Reductive Amination is the superior method for introducing mono-alkyl protection. It proceeds via a discrete imine intermediate, which is then selectively reduced.[2][3][4]

Mechanism of Action[5][6]
  • Imine Formation: The amine condenses with the benzaldehyde derivative.

  • Protonation: Acid catalysis activates the imine.

  • Hydride Transfer: The reducing agent attacks the iminium ion.

Protocol A: Installation of DMB/PMB Protection

Target: Conversion of a primary amine (R-NH2) to a secondary protected amine (R-NH-DMB).

Reagents
  • Substrate: Primary Amine (1.0 equiv)

  • Aldehyde: 2,4-Dimethoxybenzaldehyde (DMB-CHO) or p-Methoxybenzaldehyde (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 – 2.0 equiv)

    • Expert Insight: Use NaBH(OAc)3 over NaBH3CN.[2] It is less toxic and allows for a "one-pot" procedure without requiring strict pH monitoring.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).

  • Additive: Acetic Acid (AcOH) (1-2 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Workflow
  • Imine Formation (The Equilibrium Step):

    • Dissolve the amine (1.0 equiv) in DCE (0.1 M concentration).

    • Add the aldehyde (1.1 equiv).[5]

    • Add AcOH (1.0 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

    • QC: Check TLC or LCMS. You should see the disappearance of the amine and the appearance of the imine (M+H = Amine + Aldehyde - H2O). Do not proceed until imine formation is significant.

  • Reduction (The Irreversible Step):

    • Add NaBH(OAc)3 (1.5 equiv) in a single portion.

    • Note: Gas evolution (minimal) may occur.

    • Stir at RT for 2–16 hours (substrate dependent).

  • Quench and Workup:

    • Quench by adding saturated aqueous NaHCO3 (slowly).

    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash chromatography (typically Hexane/EtOAc).

    • Self-Validation: The product will be a secondary amine.[5][6] 1H NMR should show a singlet (2H) for the benzylic -CH2- around 3.7–4.0 ppm.

ReductiveAmination Setup 1. Mix Amine + Aldehyde (DCE, 1% AcOH) ImineCheck 2. QC: Imine Formed? (LCMS/TLC) Setup->ImineCheck ImineCheck->Setup No (Add more time/heat) Reduction 3. Add NaBH(OAc)3 (Selective Reduction) ImineCheck->Reduction Yes Workup 4. Quench (NaHCO3) & Extract Reduction->Workup

Figure 2: Workflow for the controlled introduction of DMB/PMB via reductive amination.

Part 3: Deprotection & Orthogonality[1]

The utility of these groups lies in their selective removal.

Protocol B: Oxidative Removal of PMB (Orthogonal to Acid/Base)

This is ideal when the molecule contains both Boc (acid sensitive) and Fmoc (base sensitive) groups.

  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]

  • Solvent: DCM:Water (18:1). Water is essential for the hydrolysis of the intermediate acetal.

  • Procedure:

    • Dissolve PMB-amine in DCM/H2O.

    • Add DDQ (1.2 – 1.5 equiv). The mixture will turn deep green/red.

    • Stir for 1–4 hours.

    • Workup: Wash with saturated NaHCO3 (removes DDQ byproducts) and NaHSO3 (if necessary to reduce excess oxidant).

Protocol C: Acidic Removal of DMB (Backbone Amide Context)

DMB on a backbone amide is more stable than on a primary amine. It is typically removed during the final Global Deprotection in SPPS.

  • Reagent: Trifluoroacetic Acid (TFA).

  • Scavengers: Triisopropylsilane (TIS) and Water.

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).[8]

  • Condition: High temperature (sometimes required).[8]

    • Note: For stubborn DMB groups on peptide backbones, heating to 40°C or extending time may be necessary.

Part 4: Data Summary & Troubleshooting

Stability Comparison Table
Protecting GroupIntroduction MethodStabilityDeprotectionPrimary Application
PMB Reductive AminationBase, Weak AcidDDQ (Oxidative) , Strong Acid (TFA)Orthogonal to Boc/Fmoc; Side chain protection.
DMB Reductive AminationBase, Weak AcidTFA (Acidic) Peptide Backbone (Hmb/DMB); Preventing aggregation.
Boc Anhydride (Acylation)Base, NucleophilesTFA (Acidic)N-terminus protection.
Fmoc Chloride (Acylation)AcidPiperidine (Base)N-terminus protection.
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Incomplete Imine Formation.

    • Diagnosis: LCMS shows starting amine.

    • Fix: Add molecular sieves (4Å) to the reaction to sequester water, driving the equilibrium forward.

  • Issue: Over-alkylation (Dialkylation).

    • Diagnosis: Mass spec shows M + 2x(Protecting Group).

    • Fix: Ensure the aldehyde is not in large excess (keep 1.1 eq). Use bulky aldehydes (DMB is bulkier than PMB). Use NaBH(OAc)3, not NaBH4 (which is too aggressive).

  • Issue: Product trapped in aqueous layer during workup.

    • Diagnosis: Low yield, product is polar.

    • Fix: The secondary amine might be protonated. Ensure the quench pH is >9 (use NaOH if NaHCO3 is insufficient) to ensure the amine is neutral before extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Offer, J., Quibell, M., & Johnson, T. (1996). "On the mechanisms of amide bond protection in solid phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1. [10]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Merck Millipore. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Application Note.

  • Tao, L., et al. (2019). "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides." ACS Omega.

Sources

Application Note: N-Alkylation of Benzyl tert-Butyl Imidodicarbonate with Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile and Controlled Method for the Synthesis of Differentially Protected Secondary Amines

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the N-alkylation of benzyl tert-butyl imidodicarbonate. This method serves as a powerful tool for the synthesis of mono-N-alkylated amines, where the resulting amino group is orthogonally protected by benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss the scope and optimization of the reaction, and highlight its applications in modern organic synthesis and pharmaceutical development.

Theoretical Background & Mechanism

Benzyl tert-butyl imidodicarbonate is a highly useful reagent for introducing a protected nitrogen atom into a molecule. Its structure incorporates two distinct carbamate protecting groups: the acid-labile Boc group and the Cbz group, which is readily cleaved by catalytic hydrogenolysis.[1] This differential protection is a cornerstone of its utility, allowing for selective deprotection and subsequent functionalization in complex multi-step syntheses.

The reaction with alkyl halides is a nucleophilic substitution, typically proceeding via an SN2 mechanism.[2] The process involves two key steps:

  • Deprotonation: The N-H proton of the imidodicarbonate is acidic and is removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a potent nitrogen nucleophile.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-N bond.

The choice of base and solvent is critical for reaction efficiency. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used in aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to ensure complete deprotonation without competing side reactions.

Reaction Mechanism Visualization

Reaction_Mechanism reagents Benzyl tert-Butyl Imidodicarbonate + Alkyl Halide (R-X) anion Imidodicarbonate Anion (Nucleophile) reagents->anion Deprotonation (Solvent: DMF/THF) transition_state SN2 Transition State [Nu---R---X]⁻ reagents->transition_state R-X base Base (e.g., NaH) anion->transition_state Nucleophilic Attack product N-Alkylated Product + Salt (NaX) transition_state->product Halide Expulsion Experimental_Workflow A 1. Setup (Imidodicarbonate in Anhydrous DMF under N2) B 2. Cool to 0 °C A->B C 3. Add NaH (1.1 eq) Stir for 30 min B->C D 4. Add Alkyl Halide (1.05 eq) C->D E 5. Warm to RT Stir 2-16h & Monitor by TLC D->E F 6. Quench (0 °C, sat. aq. NH4Cl) E->F G 7. Extraction (EtOAc / H2O) F->G H 8. Wash, Dry, Concentrate G->H I 9. Purify (Silica Gel Chromatography) H->I Deprotection_Strategy start N-Alkyl Imidodicarbonate (Boc-N(R)-Cbz) path1_product Cbz-Protected Amine (H-N(R)-Cbz) start->path1_product Boc Deprotection path2_product Boc-Protected Amine (Boc-N(R)-H) start->path2_product Cbz Deprotection path1_reagent Acid (TFA or HCl) path2_reagent H2, Pd/C

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl tert-butyl imidodicarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzyl tert-butyl imidodicarbonate, [N-(benzyloxycarbonyl)-N-(tert-butoxycarbonyl)amine]. This document is designed for researchers, scientists, and drug development professionals who utilize this dual-protected amine derivative in their synthetic workflows. Here, we provide in-depth, field-proven insights into its stability, reactivity—particularly concerning its base sensitivity—and practical guidance for its successful application.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical nature and handling of Benzyl tert-butyl imidodicarbonate.

Q1: What is Benzyl tert-butyl imidodicarbonate and what is its primary application?

Benzyl tert-butyl imidodicarbonate is a synthetic building block where a primary amino group is simultaneously protected by both a benzyloxycarbonyl (Cbz or Z) group and a tert-butoxycarbonyl (Boc) group. This dual protection renders the nitrogen atom significantly less nucleophilic than a typical amine or even a single carbamate.[1] Its primary use is in complex multi-step syntheses where the orthogonal nature of the Boc and Cbz groups is advantageous. The Boc group can be selectively removed under acidic conditions, while the Cbz group is selectively cleaved by catalytic hydrogenolysis, allowing for precise, stepwise deprotection strategies.[2][3][4]

Q2: How stable is the N-(Boc)(Cbz) moiety to basic conditions?

This is a critical point of concern for many users. The N-(Boc)(Cbz) functional group is generally stable towards mild, non-nucleophilic bases. However, it exhibits significant sensitivity to strong, nucleophilic bases.

  • Stable: It can tolerate weak inorganic bases (e.g., NaHCO₃, K₂CO₃) and sterically hindered or non-nucleophilic organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) commonly used as acid scavengers.[3]

  • Unstable: It is susceptible to degradation by strong, nucleophilic bases such as alkali metal hydroxides (NaOH, KOH) and alkoxides (NaOMe, KOtBu). These reagents can induce hydrolysis or rearrangement of the imidodicarbonate structure.[5]

Q3: Between the Boc and Cbz groups, which is more susceptible to cleavage by a base?

Neither the Boc nor the Cbz group is considered classically "base-labile" in the same way as an Fmoc group. Both are generally robust to the anhydrous basic conditions often used in synthesis.[3][4] The instability of Benzyl tert-butyl imidodicarbonate in the presence of strong bases like NaOH does not typically arise from the selective cleavage of one group over the other in a clean deprotection reaction. Instead, the reactivity is centered on the electrophilic nature of the two carbonyl carbons of the imidodicarbonate moiety, which can be attacked by strong nucleophiles, leading to decomposition or rearrangement pathways.[5]

Q4: Is it safe to use organometallic bases like LDA or n-BuLi with this compound?

No, the use of strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or organolithium reagents is not recommended . These powerful bases are sufficiently reactive to attack the electrophilic carbonyl centers of the imidodicarbonate, leading to cleavage and decomposition of the protecting group moiety.

Troubleshooting Guide: Base-Related Complications

This guide provides a structured approach to diagnosing and resolving common issues encountered when using Benzyl tert-butyl imidodicarbonate in base-mediated reactions.

Problem 1: Starting material is consumed, but TLC/LC-MS shows a complex mixture of products after reaction with a base.
  • Potential Cause: You have likely used a base that is too strong or nucleophilic, causing decomposition of the imidodicarbonate. Strong hydroxides or alkoxides can catalyze hydrolysis at one or both carbonyl carbons. Furthermore, benzyl-substituted di-Boc derivatives are known to undergo rearrangement in the presence of a strong base.[5]

  • Recommended Solution:

    • Re-evaluate Your Choice of Base: Immediately switch to a milder, non-nucleophilic base. The table below provides a general guide.

    • Control Reaction Temperature: Perform the reaction at the lowest effective temperature (e.g., 0 °C to room temperature) to minimize potential side reactions.

    • Consider an Alternative Synthetic Route: If the desired transformation absolutely requires a strong nucleophilic base, the N-(Boc)(Cbz) protecting strategy is likely unsuitable. Consider protecting the amine with only a Cbz group (which is base-stable) or another more robust protecting group.[2]

Problem 2: Selective loss of the Boc group is observed after a basic reaction and aqueous workup.
  • Potential Cause: While the N-(Boc)(Cbz) group is stable to the base itself, the Boc group is highly sensitive to acid.[6][7] It is probable that the aqueous workup was inadvertently acidic, even transiently. For example, quenching a reaction with ammonium chloride (NH₄Cl) solution, which is weakly acidic, can be sufficient to cause partial or complete cleavage of the Boc group.

  • Recommended Solution:

    • Ensure a Neutral or Basic Workup: Quench the reaction with water or a saturated solution of a mild base like sodium bicarbonate (NaHCO₃).

    • Verify pH: Use pH paper to check that the aqueous layer remains at pH > 7 throughout the extraction process.

    • Avoid Emulsions: If emulsions form during extraction with a basic aqueous solution, add brine to help break them.

Data Summary: Base Compatibility

The following table summarizes the compatibility of the N-(Boc)(Cbz) group with common bases.

BaseTypeStabilityRecommended Use & Comments
Triethylamine (Et₃N), DIPEA Organic, Non-nucleophilicHighExcellent choice for scavenging acids (e.g., HCl, HBr) generated in situ.
Sodium/Potassium Bicarbonate Inorganic, WeakHighSafe choice for reactions requiring a mild inorganic base (e.g., extractions).
Potassium Carbonate (K₂CO₃) Inorganic, ModerateHighGenerally safe for use as a base in aprotic solvents like DMF or ACN.
Sodium/Potassium Hydroxide Strong, NucleophilicLow Not Recommended. Causes rapid hydrolysis and decomposition.
Sodium/Potassium Alkoxides Strong, NucleophilicLow Not Recommended. Causes transesterification or decomposition.
LDA, n-BuLi, Grignard Reagents Organometallic, StrongVery Low Not Recommended. Will attack the carbonyl groups.
Visual Guide: Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting unexpected outcomes in reactions involving Benzyl tert-butyl imidodicarbonate and a base.

G start Unexpected Reaction Outcome (e.g., Decomposition, Low Yield) base_check What type of base was used? start->base_check strong_base Strong/Nucleophilic Base (NaOH, KOtBu, LDA) base_check->strong_base Strong mild_base Mild/Non-nucleophilic Base (Et3N, K2CO3, DIPEA) base_check->mild_base Mild cause_strong Likely Cause: Hydrolysis or Rearrangement strong_base->cause_strong cause_mild Potential Cause: 1. Inadvertently acidic workup? 2. Reaction temp too high? 3. Substrate instability? mild_base->cause_mild solution_strong Solution: 1. Switch to a mild base. 2. Lower reaction temperature. 3. Re-evaluate protecting group strategy. cause_strong->solution_strong solution_mild Solution: 1. Ensure workup pH is >7. 2. Optimize temperature. 3. Confirm substrate stability under conditions. cause_mild->solution_mild

Troubleshooting decision tree for base-related issues.

Experimental Protocols & Workflows

Protocol 1: Selective Deprotection of the Boc Group (Acidic Cleavage)

This protocol demonstrates the removal of the Boc group while leaving the Cbz group intact.

  • Dissolution: Dissolve the N-(Boc)(Cbz)-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt can be used directly or neutralized by dissolving the residue in a suitable solvent (e.g., ethyl acetate) and washing with saturated NaHCO₃ solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude N-(Cbz)-amine product by flash chromatography if necessary.

Protocol 2: Selective Deprotection of the Cbz Group (Hydrogenolysis)

This protocol details the removal of the Cbz group, preserving the Boc group.

  • Dissolution: Dissolve the N-(Boc)(Cbz)-protected substrate (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, approx. 10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator at 1-3 atm).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete when CO₂ evolution ceases.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude N-(Boc)-amine, which can be purified by crystallization or chromatography as needed.

Visual Guide: Orthogonal Deprotection Strategy

This diagram illustrates the selective cleavage pathways for the N-(Boc)(Cbz) group, highlighting its utility in synthesis.

G A R-N(Boc)(Cbz) (Starting Material) B R-NH(Cbz) (+ Isobutylene + CO2) A->B  TFA / DCM   (Acidic Conditions) C R-NH(Boc) (+ Toluene + CO2) A->C  H2, Pd/C   (Hydrogenolysis) D Decomposition Products A->D  NaOH / H2O   (Strong Nucleophilic Base)

Orthogonal deprotection pathways for Benzyl tert-butyl imidodicarbonate.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link][8][9]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][3]

  • Al-Zoubi, R. M., & Marion, O. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molbank, 2023(1), M1531.[7]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link][1]

  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14936-14961.[5]

Sources

Preventing Z-group loss during imidodicarbonate alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidodicarbonate alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with protecting group stability during synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific issue of Z-group (benzyloxycarbonyl, Cbz) loss during the N-alkylation of imidodicarbonates.

Troubleshooting Guide: Diagnosing and Preventing Z-Group Loss

This section is formatted to help you quickly identify the root cause of Z-group cleavage in your reaction and find actionable solutions.

Q1: I'm seeing significant Z-group cleavage during the N-alkylation of my imidodicarbonate. What is the most likely cause?

The primary cause of Z-group loss under these conditions is often the choice of base and the reaction temperature. The N-H proton of an imidodicarbonate is less acidic than that of a simple amide, often necessitating strong bases for deprotonation. However, these strong bases can initiate side reactions that cleave the Cbz group.

Potential Cleavage Mechanisms:

  • Nucleophilic Attack: Strong, nucleophilic bases can attack the carbonyl carbon of the Cbz group.

  • Elimination Pathway: A sufficiently strong base can deprotonate the benzylic position, leading to an elimination pathway, especially at elevated temperatures.

While the Cbz group is renowned for its stability to many bases, the conditions required for imidodicarbonate deprotonation can be harsh enough to compromise its integrity.[1]

Q2: My current protocol uses Sodium Hydride (NaH) in DMF, and I'm losing my Z-groups. What are my immediate troubleshooting steps?

This is a very common scenario. While NaH is effective for deprotonation, its high basicity can lead to the side reactions mentioned above. Here is a step-by-step troubleshooting workflow to mitigate Z-group loss.

TroubleshootingWorkflow start Problem: Z-Group Loss Observed with NaH / DMF sub_base Step 1: Change the Base (Most Critical Factor) start->sub_base base_cs2co3 Option A: Switch to Cesium Carbonate (Cs₂CO₃) - Milder, often more selective. - High solubility in organic solvents. sub_base->base_cs2co3 Recommended base_k2co3 Option B: Switch to Potassium Carbonate (K₂CO₃) - Milder and more economical alternative. sub_base->base_k2co3 sub_temp Step 2: Optimize Temperature base_cs2co3->sub_temp base_k2co3->sub_temp temp_rt Run reaction at room temperature or 0 °C. Avoid heating unless necessary. sub_temp->temp_rt sub_solvent Step 3: Evaluate Solvent temp_rt->sub_solvent solvent_dmf DMF is standard, but consider alternatives if issues persist (e.g., Acetonitrile, THF). sub_solvent->solvent_dmf sub_reagent Step 4: Check Alkylating Agent solvent_dmf->sub_reagent reagent_check Use a reactive alkylating agent (I > Br > Cl). This allows for milder conditions. sub_reagent->reagent_check end_node Outcome: Successful N-Alkylation with Z-Group Intact reagent_check->end_node

Caption: Troubleshooting workflow for Z-group loss.
Q3: Why is Cesium Carbonate (Cs₂CO₃) often recommended as an alternative to NaH?

Cesium carbonate has emerged as a highly effective base for challenging N-alkylation reactions for several key reasons:

  • High Solubility : Unlike potassium and sodium carbonates, Cs₂CO₃ has significantly higher solubility in organic solvents like DMF and Acetonitrile.[2] This allows the reaction to proceed in a more homogeneous fashion, often at lower temperatures.

  • Milder Basicity : It is a weaker base than NaH, which reduces the likelihood of base-catalyzed protecting group cleavage.

  • Suppression of Side Reactions : The "cesium effect" has been noted to suppress common side reactions, such as over-alkylation, and can favor N-alkylation over competing O-alkylation.[3] Numerous studies have demonstrated its utility in the clean N-alkylation of imides and other amide-like structures, making it an ideal candidate for your system.[2][3]

Q4: Can I use a different alkylation chemistry to avoid this issue altogether?

Yes. If the standard SN2 approach with an alkyl halide and base is proving problematic, consider the Mitsunobu reaction .

Mitsunobu Reaction Protocol: This reaction allows for the N-alkylation of acidic N-H bonds with a primary or secondary alcohol under mild, neutral conditions.

  • Reagents : An alcohol (your alkyl source), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Mechanism : The reaction proceeds by activating the alcohol in situ, which is then displaced by the imidodicarbonate nucleophile.

  • Advantages : It avoids the use of a strong base entirely, thus circumventing the primary cause of Z-group cleavage. It is highly reliable for forming C-N bonds.

Considerations : The main drawback is atom economy, and purification can be challenging due to byproducts like triphenylphosphine oxide and the reduced azodicarboxylate. However, for sensitive substrates, it is an excellent alternative.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical challenge in alkylating an imidodicarbonate?

An imidodicarbonate, R-N(Cbz)₂, has an N-H proton that is acidic enough to be removed, but it is sterically hindered and electronically stabilized by two adjacent carbonyl groups. This makes the nitrogen a relatively weak nucleophile. To make it sufficiently nucleophilic for alkylation, a base is required for deprotonation. The challenge lies in finding a "sweet spot": conditions strong enough to deprotonate the nitrogen but mild enough to leave the two Cbz groups untouched.

ReactionScheme cluster_0 Desired N-Alkylation vs. Undesired Z-Group Cleavage Start R-N(Cbz)₂ Anion [R-N⁻(Cbz)₂] M⁺ Start->Anion + Base (e.g., Cs₂CO₃) CleavageProduct R-NH(Cbz) + Other Products (Side Reaction) Start->CleavageProduct + Harsh Base (e.g., NaH) + High Temp Product R-N(Alkyl)(Cbz)₂ (Desired Product) Anion->Product + Alkyl-X

Caption: Competing reaction pathways in imidodicarbonate alkylation.
Q2: Besides cleavage, are there other common side reactions I should be aware of?

Yes, O-alkylation is a potential competing pathway. The deprotonated imidodicarbonate anion is an ambident nucleophile, with negative charge density on both the nitrogen and the carbonyl oxygens. Alkylation can potentially occur on an oxygen atom to form an imidate-like species.

Factors Favoring N-Alkylation over O-Alkylation:

  • Softer Cations : Bases with softer cations (like Cs⁺ from Cs₂CO₃) tend to favor N-alkylation.

  • Solvent Choice : Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation.

  • Alkylating Agent : Softer alkylating agents (e.g., alkyl iodides) also tend to favor reaction at the softer nitrogen center.

Q3: How stable is the Z-group to other reagents I might use in my synthesis?

The Z-group is valued for its orthogonality to many other protecting groups.[4][5] Here is a summary of its general stability:

Reagent Class / ConditionStability of Z-GroupNotes
Strong Acids Labile Cleaved by HBr/AcOH, AlCl₃.[6][7]
Catalytic Hydrogenation Labile The most common and mildest deprotection method (e.g., H₂, Pd/C).[4][5]
Mild/Strong Bases Generally Stable Stable to amine bases, carbonates, and hydroxides under standard conditions. Can be labile under harsh conditions (e.g., strong non-nucleophilic bases, high heat).[1]
Acid-Labile Groups (e.g., Boc) Orthogonal Z-group is stable to acidic conditions used to remove Boc (e.g., TFA).[4]
Base-Labile Groups (e.g., Fmoc) Orthogonal Z-group is stable to basic conditions used to remove Fmoc (e.g., piperidine).[4]
Nucleophiles Potentially Labile Can be cleaved by some strong nucleophiles, like thiols under specific conditions.[8][9]
Q4: How can I monitor my reaction for Z-group loss?

Thin-Layer Chromatography (TLC) is the most straightforward method. Co-spot your reaction mixture with your starting material. The appearance of a new, typically more polar spot corresponding to the deprotected amine (R-NH-Cbz) or the fully deprotected primary amine (R-NH₂) is indicative of cleavage. This can be confirmed by LC-MS analysis, looking for the corresponding molecular weights.

References

  • Matier, C. D., Schwaben, J., Peteres, J. C., & Fu, G. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(48), 17707–17710. Available at: [Link]

  • Panda, S., Le-gallo, M., & Kempe, R. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12642. Available at: [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved February 15, 2026, from [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2013). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Retrieved February 15, 2026, from [Link]

  • Lee, S., Kim, H., & Park, S. B. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(30), 18453–18459. Available at: [Link]

  • Padiyar, A. G., et al. (2021). Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. Carbohydrate Research, 508, 108405. Available at: [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved February 15, 2026, from [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303–2307. Available at: [Link]

  • Shi, F., et al. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Sustainable Chemistry & Engineering, 1(4), 423–428. Available at: [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Retrieved February 15, 2026, from [Link]

  • Hou, S., et al. (2021). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society, 143(1), 384–396. Available at: [Link]

  • Szatmári, I., & Fülöp, F. (2019). N-Dealkylation of Amines. Molecules, 24(23), 4352. Available at: [Link]

  • Lee, Y., & Silverman, R. B. (2018). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. Organic Letters, 20(10), 2894–2897. Available at: [Link]

  • Lee, S., Kim, H., & Park, S. B. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(30), 18453–18459. Available at: [Link]

  • Guria, M., et al. (2020). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Organic & Biomolecular Chemistry, 18(3), 479–484. Available at: [Link]

  • ResearchGate. (2016). Cesium carbonate as a mediated inorganic base in some organic transformations. Retrieved February 15, 2026, from [Link]

  • Loupy, A., et al. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Journal of Chemical Research, 2001(7), 292–293. Available at: [Link]

  • Gieshoff, T., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8829–8840. Available at: [Link]

  • Stjepanović, N., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1721–1728. Available at: [Link]

  • Bahamonde, A. (2019). New approaches to amide arylation and alkylation under mild conditions. Abstracts of Papers of the American Chemical Society, 258. Available at: [Link]

  • Hibbard, J. P., et al. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Organic Letters, 24(33), 6103–6107. Available at: [Link]

  • Zhang, Z., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Angewandte Chemie International Edition, e202508933. Available at: [Link]

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Technical Support Center: Optimizing Nucleophilic Attack on Benzyl tert-butyl Imidodicarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing yields in reactions involving the nucleophilic attack of Benzyl tert-butyl imidodicarbonate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation and related transformations with this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your synthetic strategies are both efficient and robust.

Our approach is grounded in the principles of scientific integrity. Every recommendation and troubleshooting step is part of a self-validating system, designed to empower you to diagnose and resolve common issues encountered in the laboratory. This resource is built upon a foundation of authoritative references and practical experience to ensure you achieve the highest possible yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with Benzyl tert-butyl imidodicarbonate.

Q1: What makes Benzyl tert-butyl imidodicarbonate a useful reagent for N-alkylation?

Benzyl tert-butyl imidodicarbonate serves as a valuable precursor for the synthesis of mono-N-alkylated amines. The two protecting groups, benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), have different lability, allowing for selective deprotection strategies. The imidodicarbonate nitrogen is sufficiently nucleophilic to attack alkylating agents, and the resulting N-alkylated product can be selectively deprotected to yield the desired amine.

Q2: What are the general conditions for a successful nucleophilic attack on Benzyl tert-butyl imidodicarbonate?

A typical N-alkylation reaction involves the deprotonation of Benzyl tert-butyl imidodicarbonate with a suitable base to form the corresponding anion, which then acts as the nucleophile.[1] This is followed by the addition of an alkylating agent (e.g., an alkyl halide). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2] The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) being frequently employed.[2][3]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product.[4] For more detailed analysis and quantification, techniques like ¹H NMR, LC-MS, and GC-MS are invaluable.[5][6][7] In ¹H NMR, the disappearance of the N-H proton signal of the imidodicarbonate and the appearance of new signals corresponding to the alkyl group are indicative of reaction progress.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the nucleophilic attack on Benzyl tert-butyl imidodicarbonate.

Issue 1: Low or No Conversion of Starting Material

Q: I am not observing any product formation, and my starting material is largely unreacted. What are the likely causes and how can I address them?

A: Low or no conversion is a common hurdle that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

Initial Checks Workflow:

start Low/No Conversion check_base 1. Base Inefficiency - Is the base strong enough? - Is it fresh and active? start->check_base check_reagents 2. Reagent Quality - Is the imidodicarbonate pure? - Is the alkylating agent reactive? start->check_reagents check_conditions 3. Reaction Conditions - Is the solvent anhydrous? - Is the temperature appropriate? start->check_conditions solution_base Solution: - Use a stronger base (e.g., NaH). - Use freshly opened/prepared base. check_base->solution_base solution_reagents Solution: - Purify starting materials. - Check alkylating agent for degradation. check_reagents->solution_reagents solution_conditions Solution: - Dry solvents and glassware thoroughly. - Optimize temperature (may require heating). check_conditions->solution_conditions

Caption: Troubleshooting workflow for low or no reaction conversion.

  • Ineffective Deprotonation: The nucleophilic attack is contingent on the formation of the imidodicarbonate anion. If the base is not strong enough to deprotonate the N-H bond, the reaction will not proceed.

    • Solution: Consider switching to a stronger base. For instance, if you are using potassium carbonate with a less reactive alkylating agent, switching to sodium hydride might be necessary. Ensure your base is fresh and has not been deactivated by atmospheric moisture.

  • Poor Quality of Reagents: The purity of both the Benzyl tert-butyl imidodicarbonate and the alkylating agent is paramount.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents before use. Alkyl halides, in particular, can degrade over time.

  • Suboptimal Reaction Conditions:

    • Solvent: The presence of water in the solvent can quench the base and the anionic nucleophile. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without deactivating the nucleophile.[8]

      • Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or use of molecular sieves).[9]

    • Temperature: Some alkylation reactions require thermal energy to overcome the activation barrier.

      • Solution: If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for any potential side reactions or decomposition.

Issue 2: Formation of Side Products and Low Yield of Desired Product

Q: My reaction is producing multiple spots on TLC, and the yield of my desired N-alkylated product is low. What are the potential side reactions and how can I suppress them?

A: The formation of byproducts is a frequent challenge. Understanding the possible side reactions is the first step toward optimizing for your desired product.

Common Side Reactions and Mitigation Strategies:

Side Product Plausible Cause Recommended Solution Supporting Evidence/Rationale
Over-alkylation Product The N-alkylated product is still nucleophilic and reacts with another equivalent of the alkylating agent.Use a slight excess (1.1-1.2 equivalents) of the imidodicarbonate relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.[2]Maintaining a low concentration of the alkylating agent minimizes the chance of a second alkylation event.
O-Alkylation Product The base deprotonates the carbonyl oxygen, leading to attack at the oxygen instead of the nitrogen.This is generally less common with imidodicarbonates due to the higher acidity of the N-H proton. However, using a less coordinating cation (e.g., Cs⁺ from Cs₂CO₃) can sometimes favor N-alkylation.The choice of counter-ion can influence the N- vs. O-alkylation ratio in related systems.
Elimination Product If the alkylating agent has a β-hydrogen, the base can induce elimination (E2) instead of substitution (SN2).Use a less hindered, non-nucleophilic base (e.g., DBU is a strong, non-nucleophilic base). Lowering the reaction temperature can also favor substitution over elimination.Strong, bulky bases are more likely to act as bases rather than nucleophiles, promoting elimination.[10]
Decomposition of Starting Material Benzyl tert-butyl imidodicarbonate can be sensitive to harsh conditions.Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is worked up promptly upon completion.Imidodicarbonates can be thermally labile.[11]
Issue 3: Difficulty with Product Isolation and Purification

Q: I am struggling to isolate my N-alkylated product from the reaction mixture. What are some effective purification strategies?

A: Effective purification is crucial for obtaining a high-purity product. The choice of method will depend on the physical properties of your product and the nature of the impurities.

Purification Workflow:

start Crude Reaction Mixture workup Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash with brine start->workup chromatography Column Chromatography - Silica gel - Choose appropriate eluent system workup->chromatography crystallization Recrystallization (if product is a solid) chromatography->crystallization Alternative pure_product Pure N-Alkylated Product chromatography->pure_product crystallization->pure_product

Caption: General workflow for the purification of N-alkylated products.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically the first step. This involves quenching the reaction (e.g., with water or a saturated ammonium chloride solution), followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with brine helps to remove residual water.

  • Column Chromatography: For most research-scale reactions, silica gel column chromatography is the most effective method for separating the desired product from unreacted starting materials and byproducts.[3]

    • Eluent Selection: A good starting point for the eluent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio can be determined by TLC analysis.

  • Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity. This involves dissolving the solid in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure product to crystallize out.

Experimental Protocols

General Procedure for N-Alkylation of Benzyl tert-butyl Imidodicarbonate
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Benzyl tert-butyl imidodicarbonate (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF, THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (1.05 equivalents) dropwise to the solution. The reaction may be stirred at room temperature or heated depending on the reactivity of the alkylating agent.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Beilstein Journals. (2017, August 22). Mechanochemical N-alkylation of imides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved from [Link]

  • PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Retrieved from [Link]

  • PMC. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[8][12]imidazo[2,1-b]thiazoles. Retrieved from [Link]

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Stability of Benzyl tert-butyl imidodicarbonate in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Introduction

Benzyl tert-butyl imidodicarbonate, often abbreviated as Cbz-N(H)-Boc, is a valuable reagent in organic synthesis, primarily used for the introduction of a protected amino group. Its unique structure, possessing both a benzyloxycarbonyl (Cbz) and a tert-butoxycarbonyl (Boc) group on the same nitrogen atom, allows for differentiated deprotection strategies. However, its stability in the presence of basic reagents is a critical consideration that can significantly impact reaction outcomes. This guide provides in-depth technical support, addressing common questions and troubleshooting challenges related to the use of this reagent under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Benzyl tert-butyl imidodicarbonate to bases?

A1: Benzyl tert-butyl imidodicarbonate exhibits moderate stability towards bases. The N-H proton is acidic and can be removed by a sufficiently strong base. While the Boc group is generally stable to a wide range of basic conditions[1][2], the Cbz group is more susceptible to cleavage by certain bases, particularly strong nucleophilic bases like hydroxides or methoxides, especially at elevated temperatures. The stability is highly dependent on the choice of base, solvent, temperature, and reaction time.

Q2: Which common laboratory bases are compatible with this reagent?

A2: Compatibility depends on the reaction conditions and the desired outcome.

  • Generally Compatible: Non-nucleophilic, sterically hindered bases like triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃) are often used successfully in reactions involving Benzyl tert-butyl imidodicarbonate, especially at or below room temperature.[3] These bases are typically strong enough to deprotonate the N-H bond for subsequent alkylation reactions without causing significant cleavage of the protecting groups.

  • Use with Caution: Stronger, more nucleophilic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe) can lead to cleavage of the Cbz group.[4] These should be used with caution, preferably at low temperatures and with short reaction times.

  • Generally Incompatible for N-Alkylation: Very strong bases like organolithium reagents (e.g., n-BuLi) will deprotonate the imidodicarbonate but can also exhibit further reactivity.[5]

Q3: What are the primary decomposition pathways under basic conditions?

A3: The two primary decomposition pathways under basic conditions involve the cleavage of either the Cbz or the Boc group.

  • Cbz Group Cleavage: This is the more common decomposition pathway with nucleophilic bases. The base (e.g., OH⁻) attacks the carbonyl carbon of the Cbz group, leading to the formation of a Boc-protected amine, benzyl alcohol, and carbon dioxide (after workup).

  • Boc Group Cleavage: While the Boc group is known for its stability to bases, cleavage can occur under more forcing conditions or with specific reagent systems.[1][6] However, in the context of typical basic conditions used in synthesis, Cbz cleavage is the more prevalent issue.

Troubleshooting Guide

Problem 1: I'm seeing premature loss of the Cbz group during my N-alkylation reaction.

Possible Cause: The base you are using is too nucleophilic or the reaction temperature is too high. Strong bases like NaOH or KOH can readily cleave the Cbz group.

Solutions:

  • Change the Base: Switch to a less nucleophilic base. A comparison of commonly used bases is provided in the table below. Potassium carbonate is often a good starting point.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Avoid prolonged heating.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize byproduct formation.

Data Presentation: Comparison of Common Bases

BasepKa of Conjugate AcidTypical UseCompatibility with Cbz-N(H)-Boc
Triethylamine (TEA)~10.7General purpose organic baseGood, non-nucleophilic
DIPEA (Hünig's base)~11Sterically hindered baseExcellent, non-nucleophilic
Potassium Carbonate (K₂CO₃)~10.3[3]Mild inorganic baseGood, especially in polar aprotic solvents
Sodium Hydroxide (NaOH)~15.7Strong, nucleophilic basePoor, can cause Cbz cleavage
Sodium Methoxide (NaOMe)~15.5Strong, nucleophilic basePoor, can cause Cbz cleavage

Problem 2: My reaction is sluggish and incomplete, even with a compatible base like potassium carbonate.

Possible Cause: Insufficient deprotonation of the imidodicarbonate N-H, which can be due to solvent effects or inadequate mixing.

Solutions:

  • Solvent Choice: Switch to a more polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents can better solvate the ions involved and accelerate the reaction.

  • Phase-Transfer Catalyst: If using a biphasic system (e.g., Toluene/water), consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the transport of the base into the organic phase.

  • Increase Temperature Carefully: If the above solutions are not effective, a modest increase in temperature (e.g., to 40-50 °C) can be attempted, but with careful monitoring for decomposition.

Experimental Protocol: General Procedure for N-Alkylation

  • Dissolution: Dissolve Benzyl tert-butyl imidodicarbonate (1.0 equiv) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a mild base such as potassium carbonate (1.5 - 2.0 equiv).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Problem 3: I've isolated byproducts corresponding to benzyl alcohol and di-tert-butyl dicarbonate (Boc₂O). What caused this?

Possible Cause: This is a clear indication of Cbz group cleavage. The base has attacked the Cbz carbonyl, leading to its decomposition.

Solutions:

  • Re-evaluate Base Choice: This outcome strongly suggests that the base used was too harsh. Refer to the base comparison table and select a milder, non-nucleophilic alternative.

  • Protecting Group Strategy: If the desired transformation requires strongly basic conditions, it may be necessary to reconsider the protecting group strategy altogether. For instance, using a di-Boc protected amine might be more suitable for certain applications.[7][8]

Visualization: Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered p1 Premature Cbz Cleavage? start->p1 Yes p2 Sluggish/Incomplete Reaction? start->p2 No sol1 Use milder base (K2CO3, DIPEA) Lower reaction temperature p1->sol1 p3 Byproducts Observed? p2->p3 No sol2 Change to polar aprotic solvent (DMF) Consider phase-transfer catalyst p2->sol2 Yes sol3 Identify byproducts (e.g., Benzyl Alcohol) Indicates Cbz cleavage p3->sol3 Yes reassess Re-evaluate base choice and reaction conditions sol1->reassess sol2->reassess sol3->p1 end Successful Reaction reassess->end Implement Changes

Caption: A decision tree for troubleshooting common issues.

Visualization: Mechanism of Base-Mediated Cbz Cleavage

Cbz_Cleavage reagent Benzyl tert-butyl imidodicarbonate intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack base OH⁻ (Base) products Boc-Amine + Benzyl Alcohol + CO₂ (after workup) intermediate->products Collapse & Cleavage

Caption: Simplified mechanism of Cbz cleavage by a nucleophilic base.

References

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]

  • Selective cleavage of Cbz-protected amines. PubMed. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Cleavage of Cbz-Protected Amines. ACS Publications. [Link]

  • shows the cleavage conditions for the Boc group | Download Table. ResearchGate. [Link]

  • Selective Cleavage of Cbz-Protected Amines | Request PDF. ResearchGate. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. [Link]

  • Di-tert-butyl-iminodicarboxylate. Wikipedia. [Link]

  • Which one is compatible protecting group for primary amine in presence of nBuLi reagent? ResearchGate. [Link]

  • pKa values. The OChemTutor. [Link]

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Technical Support Center: Minimizing Side Reactions During N-Boc & N-Cbz Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amine protection and deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize N-tert-butyloxycarbonyl (Boc) and N-benzyloxycarbonyl (Cbz) protecting groups. Here, we will delve into the common side reactions encountered during the deprotection of these widely used carbamates and provide detailed, field-proven troubleshooting strategies to ensure the integrity of your target molecules.[1][2]

Our approach is grounded in a deep understanding of reaction mechanisms and extensive laboratory experience. We aim to equip you with the knowledge to not only solve common issues but also to proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during N-Boc deprotection with strong acids like TFA?

The primary side reaction during trifluoroacetic acid (TFA)-mediated N-Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[3][4][5] This is particularly problematic for sensitive amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4] Another potential side reaction is the trifluoroacetylation of the newly deprotected amine.[4]

Q2: How can I prevent t-butylation of sensitive residues during Boc deprotection?

The most effective strategy is the addition of "scavengers" to the TFA deprotection cocktail.[1] Scavengers are nucleophilic species that trap the electrophilic tert-butyl cation before it can react with your molecule of interest.[5] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). A standard scavenger cocktail might consist of 95% TFA, 2.5% water, and 2.5% TIS.

Q3: My compound is acid-sensitive. What are some milder alternatives to TFA for N-Boc deprotection?

For substrates with other acid-labile functional groups, several milder acidic conditions can be employed.[6] These include:

  • 4M HCl in 1,4-dioxane[6][7]

  • 1M HCl in ethyl acetate[6]

  • Aqueous phosphoric acid[6][8]

  • Lewis acids such as SnCl₄, ZnBr₂, and Cu(OTf)₂[6][9]

Additionally, thermal deprotection offers a catalyst-free alternative, though it often requires high temperatures that may not be suitable for all substrates.[6][10]

Q4: What are the primary side reactions during N-Cbz deprotection via catalytic hydrogenation?

The most common side reaction during catalytic hydrogenation is the reduction of other sensitive functional groups within the molecule, such as alkenes, alkynes, or aryl halides.[11][12] In cases of insufficient hydrogen source during hydrogenolysis, an N-benzyl tertiary amine can be formed as a side product.[13]

Q5: How can I selectively deprotect an N-Cbz group in the presence of a reducible functional group like a double bond?

Standard catalytic hydrogenation with H₂ and Pd/C will likely reduce a double bond.[11] In such cases, transfer hydrogenolysis using a hydrogen donor like ammonium formate can sometimes offer better selectivity.[14] However, non-reductive methods are often a safer choice. These include:

  • Acid-catalyzed cleavage: HBr in acetic acid can be effective if no other acid-sensitive groups are present.[15]

  • Lewis acid-mediated deprotection: Reagents like AlCl₃ in hexafluoroisopropanol (HFIP) can efficiently cleave the Cbz group.[16]

  • Nucleophilic cleavage: Treatment with 2-mercaptoethanol in the presence of a base has been shown to be effective for substrates with sensitive functionalities.[16]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific issues encountered during N-Boc and N-Cbz deprotection.

Issue 1: Incomplete N-Boc Deprotection

Symptoms:

  • Presence of starting material in the crude product (detected by TLC, LC-MS, or NMR).

  • Low yield of the desired amine.

Possible Cause Recommended Action
Insufficient Acid Increase the concentration or equivalents of the acid. For TFA, a starting concentration of 25-50% in dichloromethane (DCM) is recommended.[6]
Steric Hindrance For sterically hindered N-Boc groups, increasing the reaction time or temperature may be necessary. Alternatively, a stronger acid system like neat TFA can be employed, but with careful monitoring to avoid side reactions.
Reaction Time Too Short Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC with ninhydrin stain). Continue the reaction until all starting material is consumed.
Experimental Protocol: Standard N-Boc Deprotection with TFA
  • Dissolve the Boc-protected amine (1 mmol) in dichloromethane (DCM) (10 mL).

  • Add trifluoroacetic acid (TFA) (10 mL) to the solution.[17]

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[17]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, azeotrope the crude product with toluene (3 x 10 mL).[3][17]

Issue 2: Side Reactions During N-Boc Deprotection

Symptoms:

  • Unexpected peaks in HPLC/LC-MS of the crude product, corresponding to alkylated or otherwise modified residues.[4]

Side Reaction Mitigation Strategy
Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr) Incorporate a scavenger cocktail into the TFA deprotection/cleavage reagent.[4] A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
Trifluoroacetylation Use HCl in an organic solvent (e.g., 4M in dioxane) for deprotection instead of TFA, particularly in solid-phase peptide synthesis.[4]
Issue 3: Incomplete N-Cbz Deprotection

Symptoms:

  • Presence of starting material after the reaction.

  • Low yield of the deprotected amine.

Possible Cause Recommended Action
Catalyst Poisoning (Hydrogenolysis) Ensure the substrate and solvents are free of catalyst poisons such as sulfur compounds. If poisoning is suspected, the catalyst may need to be filtered and replaced with a fresh batch.
Insufficient Hydrogen Pressure (Hydrogenolysis) Ensure the reaction is performed under an adequate pressure of hydrogen gas. For stubborn deprotections, increasing the pressure may be beneficial.
Insufficient Reagent (Non-reductive methods) Ensure a sufficient excess of the deprotecting reagent (e.g., HBr, Lewis acid) is used.
Experimental Protocol: Standard N-Cbz Deprotection via Catalytic Hydrogenation
  • Dissolve the Cbz-protected amine (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Issue 4: Unwanted Reduction of Other Functional Groups During N-Cbz Deprotection

Symptoms:

  • Reduction of alkenes, alkynes, nitro groups, or aryl halides in the substrate.

Mitigation Strategy Recommended Action
Use Transfer Hydrogenolysis Employ a hydrogen donor such as ammonium formate or cyclohexene in the presence of Pd/C. This can sometimes offer improved selectivity over gaseous hydrogen.
Switch to a Non-Reductive Method If transfer hydrogenolysis is not selective enough, consider acid-catalyzed cleavage (e.g., HBr/acetic acid) or Lewis acid-mediated deprotection (e.g., AlCl₃/HFIP), provided these are compatible with other functional groups in the molecule.[16]

Visualizing Deprotection Strategies

Decision Tree for N-Boc Deprotection

Boc_Deprotection_Decision_Tree start Start: N-Boc Protected Compound acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive tfa_deprotection Use TFA/DCM acid_sensitive->tfa_deprotection No milder_acid Use Milder Acid (e.g., HCl/Dioxane) acid_sensitive->milder_acid Yes thermal_deprotection Consider Thermal Deprotection acid_sensitive->thermal_deprotection Yes, if milder acid fails scavengers Sensitive Residues (Trp, Met, Cys)? tfa_deprotection->scavengers end Deprotected Amine tfa_deprotection->end scavengers->tfa_deprotection No, proceed with TFA/DCM tfa_with_scavengers Use TFA with Scavengers (e.g., TIS, H2O) scavengers->tfa_with_scavengers Yes tfa_with_scavengers->end milder_acid->end thermal_deprotection->end

Caption: Decision workflow for selecting an appropriate N-Boc deprotection method.

Decision Tree for N-Cbz Deprotection

Cbz_Deprotection_Decision_Tree start Start: N-Cbz Protected Compound reducible_groups Reducible Groups Present (e.g., Alkenes)? start->reducible_groups hydrogenolysis Use Catalytic Hydrogenation (H2, Pd/C) reducible_groups->hydrogenolysis No transfer_hydrogenolysis Try Transfer Hydrogenolysis reducible_groups->transfer_hydrogenolysis Yes end Deprotected Amine hydrogenolysis->end non_reductive Use Non-Reductive Method (e.g., HBr/AcOH, Lewis Acid) transfer_hydrogenolysis->non_reductive If reduction still occurs transfer_hydrogenolysis->end non_reductive->end

Caption: Decision workflow for selecting an appropriate N-Cbz deprotection method.

References

  • O'Donnell, J. A., & Undieh, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451–24458. Available from: [Link]

  • Gairí, M., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(13), 9434–9439. Available from: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Gao, L.-X., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Organic Chemistry, 27(12), 1544-1546. Available from: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • O'Donnell, J. A., & Undieh, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451–24458. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available from: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]

  • O'Donnell, J. A., & Undieh, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available from: [Link]

  • O'Donnell, J. A., & Undieh, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available from: [Link]

  • Dai, M., & Danishefsky, S. J. (2009). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 11(8), 1773–1775. Available from: [Link]

  • ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available from: [Link]

  • Al-Amin, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available from: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available from: [Link]

  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available from: [Link]

  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Available from: [Link]

  • Al-Amin, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]

  • SlideShare. (n.d.). Protection for the AMINE.pptx. Available from: [Link]

Sources

Technical Support Center: Reaction Temperature Optimization for Imidodicarbonate Alkylation

Author: BenchChem Technical Support Team. Date: February 2026


) Alkylation
Ticket ID:  CHEM-SUP-8821
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Landscape

You are likely using Di-tert-butyl imidodicarbonate (CAS: 51779-32-9) as a superior alternative to the traditional Gabriel synthesis.[1] Unlike the phthalimide route, which requires harsh hydrazine deprotection,


 allows for mild acid-catalyzed deprotection to yield primary amines.

The Critical Constraint: The tert-butoxycarbonyl (Boc) group is thermally sensitive. While the reagent melts at ~114°C, thermal thermolysis (decomposition) begins significantly earlier in solution, particularly in the presence of Lewis acids or specific bases.

Temperature Operating Zones
ZoneTemperature RangeKinetic BehaviorRisk Factor
Cryogenic / Cold

Mandatory for Mitsunobu. Prevents betaine decomposition. Too slow for standard

alkylation.
Low reactivity for halides.
Optimal Window

Ideal for Alkylation. Balances

kinetics with Boc stability.
Minimal.
Caution Zone

Accelerated kinetics for sluggish secondary halides.Moderate. Onset of isobutylene release (de-Boc).
Danger Zone

Rapid decomposition.High. Thermal deprotection competes with alkylation.

Diagnostic Decision Tree (Workflow)

Before proceeding, determine your reaction pathway. The temperature protocol is strictly dictated by your electrophile (Alkyl Halide vs. Alcohol).

ReactionWorkflow Start Select Electrophile Halide Alkyl Halide (R-X) (Standard Alkylation) Start->Halide Alcohol Alcohol (R-OH) (Mitsunobu Protocol) Start->Alcohol BaseSelect Base Selection: Cs2CO3 or K2CO3 Halide->BaseSelect Reagents Reagents: PPh3 + DEAD/DIAD Alcohol->Reagents TempAlk Temp: 25°C to 50°C (Max 60°C) BaseSelect->TempAlk Product Product: R-N(Boc)2 TempAlk->Product TempMit Temp: Start 0°C Warm to RT Reagents->TempMit TempMit->Product

Figure 1: Decision tree for selecting reaction conditions based on electrophile type.

Troubleshooting Guide & FAQs

Category A: Standard Alkylation (R-X + Base)

Q1: My reaction stalls at 50% conversion even after 24 hours at Room Temperature (RT). Should I reflux? A: Do NOT reflux. Refluxing in standard solvents like DMF (


) or MeCN (

) will trigger thermal removal of one or both Boc groups, leading to mono-Boc intermediates or complex mixtures.
  • Root Cause: The electrophile is likely a secondary halide or sterically hindered primary halide.

  • Solution:

    • Switch solvent to DMF (increases nucleophilicity via polarity).

    • Increase temperature to

      
        exactly.
      
    • Add TBAI (Tetrabutylammonium iodide) (10 mol%) to facilitate Finkelstein exchange in situ.

Q2: I see a new spot on TLC that is more polar than my product. Is it the mono-Boc amine? A: Yes, this is a classic signature of thermal decomposition .

  • Mechanism: At

    
    , the carbamate becomes unstable. 
    
    
    
    .
  • Fix: Lower reaction temperature to

    
     and extend reaction time. If using 
    
    
    
    , switch to
    
    
    (Cesium effect) which often allows the reaction to proceed at lower temperatures due to better solubility and "naked" anion effect.

Q3: Can I use NaH (Sodium Hydride) to speed this up? A: Yes, but with caution.

  • Protocol: NaH allows reaction at

    
     to RT .
    
  • Warning: The anion of

    
     formed with NaH is extremely nucleophilic. If your substrate has other electrophilic sites (esters, epoxides), you risk side reactions. For simple alkyl halides, NaH at 
    
    
    
    is the fastest method and avoids thermal risks.
Category B: Mitsunobu Protocol (R-OH)

Q4: The reaction mixture turned dark brown/black upon adding DIAD. Yield is <10%. A: You likely added DIAD too fast or at too high a temperature.

  • Thermodynamics: The formation of the betaine intermediate (PPh3-DIAD) is exothermic. If the temperature spikes, the betaine decomposes before activating the alcohol.

  • Protocol: Cool to

    
     . Add DIAD dropwise over 15-30 minutes. Only allow to warm to RT after all reagents are mixed.
    

Q5: Can I heat the Mitsunobu reaction to drive it to completion? A: Generally, no .

  • Heating promotes the rearrangement of the alkoxyphosphonium intermediate to the alkyl phosphine oxide (unproductive pathway) or hydrazine byproducts. If the reaction is sluggish, sonication at RT is preferable to heating.

Validated Experimental Protocols

Protocol A: The "Ragnarsson-Grehn" Alkylation (Standard)

Best for: Primary/Secondary Alkyl Halides

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvation: Dissolve

    
      (1.1 equiv) in anhydrous DMF  (0.5 M concentration).
    
  • Base: Add

    
      (1.5 equiv). Stir for 15 min at RT.
    
    • Why Cesium? The "Cesium Effect" increases solubility in organic solvents and creates a looser ion pair, enhancing the nucleophilicity of the nitrogen anion [1].

  • Addition: Add Alkyl Halide (1.0 equiv).

  • Temperature:

    • Primary Halides: Stir at

      
        for 12-18 h.
      
    • Secondary Halides: Heat to

      
        for 24 h.
      
  • Workup: Dilute with water, extract with EtOAc.

    
     is lipophilic; unreacted reagent will co-extract but can be separated via column chromatography (usually less polar than product).
    
Protocol B: Mitsunobu Inversion

Best for: Primary/Secondary Alcohols (stereoinversion occurs)

  • Setup: Dry THF,

    
     ice bath.
    
  • Mix: Combine Alcohol (1.0 equiv),

    
      (1.1 equiv), and 
    
    
    
    (1.5 equiv) in THF.
  • Addition: Add DIAD (1.5 equiv) dropwise over 20 mins at

    
    .
    
  • Reaction: Remove ice bath, stir at RT (

    
    )  for 4-12 h.
    
  • Note: Do not heat. If conversion is low, add fresh PPh3/DIAD (0.5 equiv) at

    
    .
    

Mechanistic Visualization

Understanding the competing pathways helps explain why temperature control is vital.

Mechanism Reagent (Boc)2NH Anion [(Boc)2N]- Metal+ Reagent->Anion Base (Cs2CO3) Transition Transition State (SN2) Anion->Transition + R-X (Rate Limiting) Product R-N(Boc)2 (Target) Transition->Product 25-50°C ThermalSide Thermal Decomposition (>60°C) Product->ThermalSide Heat (>60°C) SideProduct Isobutylene + R-NH(Boc) ThermalSide->SideProduct -CO2

Figure 2: Kinetic pathway vs. Thermal decomposition pathway. Note that the product itself is susceptible to thermolysis if the reaction is overheated.

References

  • Ragnarsson, U., & Grehn, L. (1991).[2] Novel Gabriel Reagents. Accounts of Chemical Research, 24(10), 285–289.[2] Link

    • Core Reference: Establishes as the superior Gabriel reagent and outlines the mild conditions required to preserve the Boc groups.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][4][5] Synthesis, 1981(1), 1-28. Link

    • start)
  • Connell, R. D., et al. (1989). A Novel Gabriel Synthesis using Di-tert-butyl Iminodicarboxylate. Tetrahedron Letters, 30(23), 3013-3016. Link

    • Validation: Confirms the efficiency of the Cesium Carbonate/DMF system for this specific transform

Sources

Technical Support Center: Solvent Systems for Benzyl tert-butyl imidodicarbonate

[1]

Reagent Identity: Benzyl tert-butyl imidodicarbonate (also known as


1CAS:1Formula:

Application:1

Introduction: The "Solvent-Switch" Strategy

As a Senior Application Scientist, I often see researchers treat Benzyl tert-butyl imidodicarbonate merely as a "bulky amine." This is a mistake. Chemically, it is an acidic pronucleophile (

1

This guide replaces generic advice with a mechanism-based solvent selection strategy to maximize yield and minimize byproduct formation.

Module 1: Solubility Profile & Handling

The Golden Rule: This reagent is highly lipophilic due to the competing carbamate protecting groups (Boc and Cbz). It resists aqueous solvation but thrives in moderately polar organic solvents.[1]

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Ideal for transfers and low-temp handling.[1]
Ethers THF, 1,4-Dioxane, MTBEGood to Excellent Standard for Mitsunobu. Stabilizes betaine intermediates.[1]
Polar Aprotic DMF, DMSO, NMPExcellent Standard for Alkylation. Promotes ionization of the imide proton.
Aromatic Toluene, BenzeneModerate Used for high-temp Mitsunobu; requires heating to fully dissolve high concentrations.[1]
Protic Methanol, Ethanol, WaterPoor / Incompatible Avoid. Protic solvents quench Mitsunobu intermediates and compete in alkylations.[1]
Alkanes Hexanes, PentaneInsoluble Used to precipitate the reagent or wash away impurities.[1]

Module 2: Reaction-Specific Solvent Protocols

Scenario A: The Mitsunobu Reaction (Standard Protocol)

Objective: Convert an alcohol (


1Primary Solvent:Anhydrous THFSecondary Option:1

Why THF? In a Mitsunobu reaction, the Triphenylphosphine (

1
  • Solubility: THF solubilizes this polar betaine, preventing it from crashing out before it activates the alcohol.[1]

  • Basicity: THF is a weak Lewis base, stabilizing the oxophilic phosphorus species without interfering with the proton transfer from the imidodicarbonate.

Step-by-Step Protocol:

  • Dissolve: Dissolve

    
     equiv of Alcohol, 
    
    
    equiv of
    
    
    , and
    
    
    equiv of Benzyl tert-butyl imidodicarbonate in anhydrous THF (
    
    
    ).
  • Cool: Chill to

    
    .
    
  • Add: Dropwise addition of DEAD or DIAD (

    
     equiv) diluted in THF.
    
    • Critical: Maintain temperature

      
       during addition to prevent hydrazine byproduct alkylation.[1]
      
  • Monitor: Allow to warm to RT. Stir 12–24 hours.[1]

  • Workup: Concentrate THF. Triturate residue with Hexane/Et_2O (1:1) .[1] The byproduct (

    
    ) will precipitate (white solid); the product remains in solution.
    
Scenario B: Base-Mediated Alkylation ( )

Objective: React with an alkyl halide (

12345678Primary Solvent:DMF (Dimethylformamide)Secondary Option:1

Why DMF? The imidodicarbonate proton is acidic (

11
  • Dipolar Aprotic Effect: DMF effectively solvates the metal cation (e.g.,

    
     from 
    
    
    ), leaving the imidodicarbonate anion "naked" and highly reactive.[1]
  • Rate Enhancement: Reaction rates in DMF are typically 10–100x faster than in THF for this transformation.[1]

Step-by-Step Protocol:

  • Suspend: Mix

    
     equiv of 
    
    
    or
    
    
    in dry DMF.
  • Activate: Add

    
     equiv of Benzyl tert-butyl imidodicarbonate. Stir at RT for 30 mins (deprotonation phase).
    
  • React: Add

    
     equiv of Alkyl Halide (
    
    
    ).
  • Heat: Warm to

    
     (if 
    
    
    is secondary) or keep at RT (if primary).
  • Workup (Crucial): DMF is hard to remove.

    • Method A: Dilute with

      
      , wash 
      
      
      with
      
      
      (aq) or water to extract DMF.[1]
    • Method B: Lyophilize if the product is non-volatile.[1]

Module 3: Visualization & Decision Logic

Workflow Diagram: Solvent Selection Decision Tree

SolventSelectionStartStart: Benzyl tert-butyl imidodicarbonateReactionTypeIdentify Reaction TypeStart->ReactionTypeMitsunobuMitsunobu Reaction(OH -> N)ReactionType->MitsunobuAlkylationDirect Alkylation(X -> N)ReactionType->AlkylationDeprotectionDeprotection(Removal of Groups)ReactionType->DeprotectionTHFPrimary: Anhydrous THF(0°C to RT)Mitsunobu->THFStandardTolueneAlternative: Toluene(If Reflux Required)Mitsunobu->TolueneSteric BulkDMFPrimary: DMF(with K2CO3/Cs2CO3)Alkylation->DMFStandardACNAlternative: Acetonitrile(For reactive halides)Alkylation->ACNLabile SubstratesTFABoc Removal:DCM / TFA (1:1)Deprotection->TFAH2Cbz Removal:MeOH / H2 / Pd-CDeprotection->H2

Caption: Decision matrix for solvent selection based on reaction mechanism (Mitsunobu vs. Alkylation vs. Deprotection).

Module 4: Troubleshooting & FAQs

Q1: My Mitsunobu reaction turned dark brown/black immediately. Did it fail?

  • Diagnosis: This usually indicates rapid decomposition of the DEAD/DIAD reagent, often caused by inadequate cooling or adding reagents too quickly.

  • Solvent Factor: If you used DMF for a Mitsunobu, the basicity can trigger premature azo-decomposition.[1]

  • Fix: Ensure you are using THF . Cool to

    
     before adding the azo-dicarboxylate. Add dropwise.
    

Q2: I see a heavy white precipitate forming during the reaction in THF.

  • Diagnosis: This is likely Triphenylphosphine Oxide (

    
    ) or the reduced hydrazine byproduct.[1]
    
  • Action: This is actually a good sign; it means the reaction is progressing.[1]

  • Protocol: Do not add more solvent to dissolve it.[1] Filter the precipitate at the end of the reaction or triturate with Hexane during workup to remove it.

Q3: Can I use Ethanol or Methanol for the alkylation reaction?

  • Diagnosis: No.

  • Reason: The imidodicarbonate anion is a nucleophile.[1] If you use a protic solvent (ROH), the base may deprotonate the solvent (forming alkoxides,

    
    ), which will compete with your nitrogen nucleophile for the alkyl halide, leading to ether byproducts (
    
    
    ).
  • Fix: Switch to DMF or Acetonitrile .

Q4: How do I remove the Boc/Cbz groups selectively?

  • Boc Removal: Use DCM/TFA (1:1) .[1] The Cbz group is stable under these conditions.

  • Cbz Removal: Use Hydrogenolysis (

    
    , Pd/C)  in Methanol  or Ethanol .[1] The Boc group is stable here.[1]
    
  • Solvent Note: Do not use chlorinated solvents for hydrogenolysis (can poison the catalyst).[1]

References

  • Flynn, D. L., et al. (1983).[1] "A new acylating agent for the preparation of N-acyl-N-alkoxycarbonyl derivatives."[1] The Journal of Organic Chemistry, 48(14), 2424–2426.[1]

  • Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[1]

  • Ragnarsson, U., & Grehn, L. (1991).[1][9] "Novel Gabriel Reagents."[1][9] Accounts of Chemical Research, 24(10), 285–289.[1][9] [1]

  • ChemicalBook. (2024).[1] "Benzyl tert-butyl imidodicarbonate Properties & Safety."

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Fragmentation of N-Boc and N-Cbz Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the structural confirmation of synthetic intermediates is a cornerstone of chemical research. Amine protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are ubiquitous in peptide synthesis and medicinal chemistry. Their presence, however, introduces distinct challenges and opportunities in mass spectrometry (MS) analysis. Understanding their unique fragmentation signatures is not merely an academic exercise; it is critical for accurate molecular weight determination, sequence confirmation, and impurity profiling.

This guide provides an in-depth, objective comparison of the gas-phase fragmentation behavior of N-Boc and N-Cbz protected compounds under typical electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. We will explore the causality behind their fragmentation pathways and provide actionable experimental protocols to optimize their analysis.

The Dichotomy of Stability: Boc vs. Cbz

The fundamental difference in the mass spectrometric behavior of Boc and Cbz groups stems from their inherent chemical lability. The Boc group, renowned for its sensitivity to acid[1][], readily fragments under even the relatively mild acidic conditions of typical reversed-phase chromatography and ESI. In contrast, the Cbz group is robust under these conditions but is susceptible to cleavage by catalytic hydrogenolysis[3][4][5]. This orthogonality, prized in synthesis[1][6], dictates their distinct fragmentation patterns.

PropertyN-Boc (tert-butyloxycarbonyl)N-Cbz (benzyloxycarbonyl)
Chemical Lability Highly labile to acid.[1][3][7]Stable to mild acids and bases; labile to hydrogenolysis.[3][4][8]
MS/MS Precursor Ion [M+H]⁺[M+H]⁺
In-Source Fragmentation High propensity, complicating the parent ion spectrum.[9][10]Generally low under standard ESI conditions.
Primary Fragmentation Driver Protonation of the carbamate triggers elimination reactions.[1][]Cleavage of the benzylic C-O bond.
Key Diagnostic Ions [M+H-56]⁺, [M+H-100]⁺m/z 91 (Tropylium ion)
Common Neutral Losses Isobutylene (56 Da), Boc group (100 Da), t-butanol (74 Da).[9][11]Toluene (92 Da), Benzyl radical (91 Da), CO₂ (44 Da).

N-Boc Derivatives: A Profile of Controlled Instability

The analysis of N-Boc protected compounds is often a race against their inherent instability. The high energy associated with the ESI process can be sufficient to induce fragmentation within the ionization source itself, even before intentional collision-induced dissociation (CID) in the mass analyzer.[9] This "in-source" decay can complicate spectral interpretation, showing prominent peaks for the deprotected species alongside the intended molecular ion.

The primary fragmentation pathways for protonated N-Boc compounds are dominated by the facile elimination of components from the tert-butyl group.

Characteristic N-Boc Fragmentation Pathways
  • Loss of Isobutylene (C₄H₈, -56 Da): This is the most common and diagnostically significant fragmentation pathway. It proceeds through a six-membered ring transition state, often described as a McLafferty-like rearrangement, where a proton is transferred to the carbamate, leading to the elimination of neutral isobutylene.[12] This results in a prominent fragment ion at [M+H-56]⁺.

  • Loss of the Entire Boc Group (-100 Da): Cleavage of the N-C bond results in the loss of the entire tert-butyloxycarbonyl group as a neutral species (C₅H₈O₂), yielding a protonated free amine at [M+H-100]⁺. This is essentially the deprotected molecule.

  • Loss of tert-Butanol (C₄H₁₀O, -74 Da): While less common than the loss of isobutylene, the elimination of tert-butanol can also be observed, particularly in differentiating positional isomers of peptides.[11]

  • Loss of Carbon Dioxide (CO₂, -44 Da): Following the initial loss of isobutylene, the resulting carbamic acid intermediate is unstable and can readily eliminate carbon dioxide.[1][12]

Boc_Fragmentation cluster_main N-Boc Fragmentation Pathway MH [M+H]⁺ (Protonated N-Boc Compound) M_56 [M+H-56]⁺ (Carbamic Acid Intermediate) MH->M_56 - 56 Da (Isobutylene) M_100 [M+H-100]⁺ (Deprotected Amine) MH->M_100 - 100 Da (Boc Group) M_56->M_100 - 44 Da (CO₂)

Caption: Primary fragmentation pathways for N-Boc protected compounds.

N-Cbz Derivatives: The Signature of the Benzyl Group

In stark contrast to the labile Boc group, the Cbz group is remarkably stable under typical ESI-MS conditions. This stability results in cleaner MS1 spectra with a prominent molecular ion peak and minimal in-source decay. The fragmentation of N-Cbz derivatives during MS/MS is driven by the chemistry of the benzyloxycarbonyl moiety.

Characteristic N-Cbz Fragmentation Pathways
  • Formation of the Tropylium Ion (m/z 91): The most characteristic and abundant fragment ion in the CID spectra of Cbz-protected compounds (and most benzyl-containing molecules) is the tropylium cation (C₇H₇⁺) at m/z 91.[13] This highly stable, aromatic ion is formed by the cleavage of the benzylic C-O bond followed by rearrangement. Its presence is a strong indicator of a Cbz or benzyl group.

  • Loss of Toluene (C₇H₈, -92 Da): A proton transfer to the benzyl group can lead to the neutral loss of toluene, resulting in an isocyanate intermediate.

  • Loss of the Benzyl Radical (C₇H₇•, -91 Da): Homolytic cleavage can result in the loss of a benzyl radical, leaving a charged carbamoyl fragment.

  • Loss of Carbon Dioxide (CO₂, -44 Da): Cleavage can also be initiated by the loss of CO₂ from the carbamate, although this is often a less dominant pathway compared to the formation of the tropylium ion.[14]

Cbz_Fragmentation cluster_main N-Cbz Fragmentation Pathway MH [M+H]⁺ (Protonated N-Cbz Compound) Tropylium Tropylium Ion (m/z 91) MH->Tropylium Benzylic Cleavage M_92 [M+H-92]⁺ MH->M_92 - 92 Da (Toluene)

Caption: Primary fragmentation pathways for N-Cbz protected compounds.

Experimental Protocol: LC-MS/MS Analysis

Trustworthy data begins with a robust and well-defined experimental protocol. The following provides a generalized workflow for the analysis of N-Boc or N-Cbz protected small molecules or peptides using LC-MS/MS.

Sample Preparation
  • Objective: To prepare a clean sample in a solvent compatible with ESI.

  • Protocol:

    • Accurately weigh approximately 1 mg of the protected compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex the solution until the sample is fully dissolved.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A composition (see below).

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Separation
  • Objective: To separate the analyte from impurities and deliver it to the mass spectrometer.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[15]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1 min: 5% B

      • 1-7 min: Ramp from 5% to 95% B

      • 7-8 min: Hold at 95% B

      • 8-8.1 min: Return to 5% B

      • 8.1-10 min: Equilibrate at 5% B

Mass Spectrometry (MS) Analysis
  • Objective: To generate, fragment, and detect ions for structural elucidation.

  • Protocol:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Drying Gas Flow: 8 L/min.

    • MS1 (Full Scan):

      • Scan Range: m/z 100 - 1000.

      • This step identifies the precursor ion ([M+H]⁺) of the compound of interest.

    • MS2 (Tandem MS/CID):

      • Select the [M+H]⁺ ion identified in MS1 as the precursor for fragmentation.

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy: This is a critical parameter to optimize. Start with a collision energy ramp (e.g., 10-40 eV). For labile N-Boc compounds, lower energies (10-20 eV) may be required to observe the [M+H-56]⁺ intermediate, while higher energies will favor the fully deprotected [M+H-100]⁺ ion. For stable N-Cbz compounds, higher energies (20-40 eV) are typically needed to generate the diagnostic m/z 91 fragment.

Workflow cluster_workflow Analytical Workflow Sample Sample Prep (1-10 µg/mL) LC LC Separation (C18 Gradient) Sample->LC ESI ESI Source (Ionization) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Data Interpretation MS2->Data

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The choice of an N-terminal protecting group has profound and predictable consequences for mass spectrometric analysis. The N-Boc group, defined by its acid lability, yields a fragmentation pattern dominated by neutral losses of isobutylene (56 Da) and the entire Boc moiety (100 Da), often complicated by in-source decay. Conversely, the more robust N-Cbz group provides cleaner parent ion spectra and a characteristic fragmentation signature highlighted by the formation of the highly stable tropylium ion at m/z 91.

For the modern researcher, these fragmentation patterns are not artifacts to be avoided but rather diagnostic tools to be exploited. By understanding the underlying chemical principles and optimizing analytical conditions, scientists can leverage these signatures to rapidly and confidently confirm the identity and integrity of their N-protected molecules, accelerating the pace of discovery and development.

References

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS . Journal of the American Society for Mass Spectrometry. [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry . Journal of Mass Spectrometry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group . ACD/Labs. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . Molecules (MDPI). [Link]

  • Tandem mass spectrometry . Wikipedia. [Link]

  • What Is the Principle of Tandem Mass Spectrometry . Mtoz Biolabs. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines... . Reddit. [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry . Life Science Journal. [Link]

  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray . OSTI.GOV. [Link]

  • Protecting Groups: Boc, Cbz, Amine . StudySmarter. [Link]

  • Amino Acid-Protecting Groups . Chemical Reviews (ACS Publications). [Link]

  • Tandem Mass Spectrometry (MS/MS) . National High Magnetic Field Laboratory. [Link]

  • Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) . Journal of the American Society for Mass Spectrometry. [Link]

  • Electrospray Ionization Mass Spectrometry . Chemistry LibreTexts. [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry . ResearchGate. [Link]

  • Tandem Mass Spectroscopy in Diagnosis and Clinical Research . Journal of Clinical and Diagnostic Research. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation . Molecules (MDPI). [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules . University of Huddersfield Repository. [Link]

  • Selection of neutral losses and characteristic ions for mass spectral classifier . Analytical and Bioanalytical Chemistry. [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry . Physics LibreTexts. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications . The Association for Clinical Biochemistry and Laboratory Medicine. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? . ResearchGate. [Link]

  • Quickly Understand Tandem Mass Spectrometry (MS/MS) . YouTube. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds . Rapid Communications in Mass Spectrometry. [Link]

  • Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Structural Characterization of Nitazene Analogs Using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) . Journal of Analytical Toxicology. [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs . Journal of the American Society for Mass Spectrometry. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products . RSC Publishing. [Link]

  • Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study . ResearchGate. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups . Chemistry LibreTexts. [Link]

  • Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]

Sources

FTIR Characterization of Imidodicarbonate Carbonyls: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidodicarbonate moiety (


), often encountered in organic synthesis as the "di-protected" amine (e.g., 

), presents a unique infrared spectroscopic challenge. Unlike simple amides or carbamates which exhibit a single carbonyl stretching vibration, imidodicarbonates display a characteristic doublet in the carbonyl region due to vibrational coupling.

This guide provides a definitive technical comparison of imidodicarbonate carbonyls against their structural analogues—carbamates, anhydrides, and acyclic imides. It establishes a self-validating protocol for distinguishing these functional groups using Fourier Transform Infrared (FTIR) spectroscopy, supported by mechanistic insights and experimental data.

Mechanistic Basis of the Signal

To accurately interpret the FTIR spectrum of an imidodicarbonate, one must understand the underlying physics of the vibration. The central nitrogen atom connects two carbonyl groups, creating a coupled oscillator system.

Vibrational Coupling (The Doublet Origin)

Similar to carboxylic anhydrides, the two carbonyl groups in an imidodicarbonate do not vibrate independently. They undergo mechanical coupling , resulting in two distinct normal modes:

  • Symmetric Stretching (

    
    ):  Both 
    
    
    
    bonds expand and contract in phase.
  • Asymmetric Stretching (

    
    ):  One 
    
    
    
    bond expands while the other contracts (out of phase).

This coupling splits the carbonyl absorption into two bands separated by 30–60 cm⁻¹.

Inductive Effects (Frequency Shift)

The presence of alkoxy oxygens (


) attached to the carbonyls exerts a strong electron-withdrawing inductive effect (-I). This reduces the contribution of the single-bond resonance form (

), increasing the double-bond character of the carbonyl. Consequently, imidodicarbonates absorb at higher wavenumbers (1740–1800 cm⁻¹) compared to acyclic imides (1690–1740 cm⁻¹) or simple amides.

Comparative Spectral Analysis

The following table synthesizes experimental data to differentiate imidodicarbonates from common interfering species.

Table 1: Characteristic FTIR Frequencies of Carbonyl Analogues
Functional GroupGeneral StructureC=O Frequency (cm⁻¹)Band MorphologyNH Stretch (cm⁻¹)
Imidodicarbonate

1780–1810 (wk)1740–1760 (str)Doublet (Coupled)~3200–3400 (Weak/Sharp)
Carbamate

1690–1740Single (Strong)~3300–3450 (Strong)
Acyclic Imide

1720–1740 (str)1690–1710 (str)Doublet~3200–3350
Anhydride

1800–1830 (wk)1740–1775 (str)DoubletNone

Key Diagnostic Rule:

  • If you see a doublet > 1740 cm⁻¹ AND an NH stretch , it is likely an Imidodicarbonate .

  • If you see a doublet > 1740 cm⁻¹ but NO NH stretch , it is likely an Anhydride .

  • If you see a single band ~1720 cm⁻¹, it is a Carbamate .

Case Study: Di-tert-butyl Imidodicarbonate ( )

A common reagent in peptide synthesis and Gabriel-type reactions,


 serves as the standard for this class.
  • Compound: Di-tert-butyl iminodicarboxylate (

    
    )
    
  • Interference: Often contaminated with Di-tert-butyl dicarbonate (

    
    , anhydride).
    

Differentiation Data:

  • 
     Spectrum: 
    
    • 
      : 3350 cm⁻¹ (weak, sharp).
      
    • 
      : 1770 cm⁻¹  (asymmetric, weaker) and 1745 cm⁻¹  (symmetric, very strong).
      
  • 
     Spectrum: 
    
    • 
      : Absent.[1]
      
    • 
      : 1810 cm⁻¹  and 1760 cm⁻¹ .
      

Note: The imidodicarbonate carbonyls appear at lower frequencies than the corresponding anhydride due to the lower electronegativity of Nitrogen vs Oxygen in the central linkage.

Experimental Protocol for Validation

To resolve the doublet clearly and avoid ambiguity caused by hydrogen bonding, solution-phase FTIR is recommended over solid-phase (KBr/ATR) for initial characterization.

Step-by-Step Methodology
  • Solvent Selection: Use a non-polar, non-H-bonding solvent such as Dichloromethane (DCM) or Chloroform (CHCl₃) .

    • Reasoning: Solid-state spectra (KBr pellet) often show broadened bands due to intermolecular H-bonding, which can merge the doublet into a single broad peak.

  • Sample Preparation: Prepare a 10–20 mM solution.

    • Tip: If using ATR (Attenuated Total Reflectance) on a neat solid, expect the bands to shift slightly lower (by ~5–10 cm⁻¹) and broaden.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Essential to resolve the splitting).

    • Scans: 16–32.

  • Data Processing:

    • Apply a baseline correction in the 1600–1900 cm⁻¹ region.

    • Use a "Peak Pick" algorithm to identify the exact maxima of the doublet.

Visualization of Decision Logic

The following diagrams illustrate the vibrational modes and the logical workflow for identifying these species.

Diagram 1: Vibrational Coupling Modes

VibrationalModes cluster_0 Symmetric Stretch (Stronger, Lower Freq) cluster_1 Asymmetric Stretch (Weaker, Higher Freq) C1 C=O N1 N C1->N1 Contract C2 C=O C2->N1 Contract C3 C=O N2 N C3->N2 Contract C4 C=O N2->C4 Expand

Caption: Visualization of the coupled mechanical oscillator modes in the N(CO)₂ system. The symmetric mode generally results in the more intense absorption band.

Diagram 2: Spectral Identification Workflow

IdentificationWorkflow Start Analyze Carbonyl Region (1650 - 1850 cm⁻¹) Count How many distinct bands? Start->Count Single Single Band Count->Single One Double Doublet (Two Bands) Count->Double Two FreqCheck1 Frequency Check Single->FreqCheck1 FreqCheck2 Frequency Check (Highest Peak) Double->FreqCheck2 Carbamate Carbamate (~1720 cm⁻¹) FreqCheck1->Carbamate >1700 Amide Amide (<1700 cm⁻¹) FreqCheck1->Amide <1700 HighFreq > 1750 cm⁻¹ FreqCheck2->HighFreq LowFreq < 1740 cm⁻¹ FreqCheck2->LowFreq NHCheck Check 3300 cm⁻¹ Region HighFreq->NHCheck Imide Acyclic Imide (Doublet, Lower Freq) LowFreq->Imide Imidodicarbonate IMIDODICARBONATE (Doublet + NH) NHCheck->Imidodicarbonate Peak Present Anhydride Anhydride (Doublet + No NH) NHCheck->Anhydride Absent

Caption: Logic flow for distinguishing imidodicarbonates from structurally similar carbonyl species based on band multiplicity, frequency, and NH presence.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(1), 10–15. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] (Source for comparative spectra of carbamates and imides). Link

  • Certini, M. et al. (2020). Vibrational Couplings in Hydridocarbonyl Complexes. Inorganic Chemistry. Link

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Amides. Link

Sources

Technical Guide: Chromatographic Profile & Retention Factor (Rf) of Benzyl tert-butyl imidodicarbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Gabriel Reagent

Benzyl tert-butyl imidodicarbonate (Cbz-NH-Boc) represents a critical evolution in amine synthesis, serving as a "Gabriel Synthesis" surrogate that offers orthogonal deprotection. Unlike its symmetric counterpart, Di-tert-butyl imidodicarbonate (Boc₂NH), the Cbz-Boc derivative allows for the selective removal of protecting groups—acidolysis removes the Boc group, while hydrogenolysis removes the Cbz group.

This guide provides an in-depth chromatographic analysis of Cbz-NH-Boc, focusing on its Thin Layer Chromatography (TLC) retention factor (Rf). We define its separation profile against common alternatives and starting materials to ensure precise reaction monitoring and purification.

Chromatographic Performance & Rf Analysis[1][2][3][4][5][6][7][8]

The retention factor (Rf) of Benzyl tert-butyl imidodicarbonate is dictated by its imide structure . Unlike simple carbamates (Cbz-NH₂), the imide nitrogen lacks a strong hydrogen-bond donating proton and is flanked by two electron-withdrawing carbonyls. This significantly reduces its polarity, resulting in a much higher Rf value compared to its mono-protected precursors.

Standardized Rf Data (Silica Gel 60 F₂₅₄)

The following values are based on a standardized mobile phase of Hexanes : Ethyl Acetate (4:1 v/v) on silica gel.

CompoundStructureRf Value (Hex/EtOAc 4:1)Detection Method
Benzyl tert-butyl imidodicarbonate Cbz-N(Boc)-H 0.55 – 0.65 UV (Strong) / PMA
Di-tert-butyl imidodicarbonateBoc-N(Boc)-H0.60 – 0.70Stain (PMA/Ninhydrin)*
Benzyl carbamate (Starting Material)Cbz-NH₂0.15 – 0.25UV (Strong)
tert-Butyl carbamate (Alternative SM)Boc-NH₂0.20 – 0.30Stain (Ninhydrin)
Di-tert-butyl dicarbonate (Reagent)Boc₂O0.85 – 0.95Stain (Weak)

*Note: Boc₂NH lacks the aromatic ring of the Cbz group, making it invisible under standard UV (254 nm) unless derivatized. This is a key advantage of Cbz-NH-Boc for reaction monitoring.

Comparative Analysis: Cbz-NH-Boc vs. Alternatives

The choice between Cbz-NH-Boc and Boc₂NH often hinges on synthetic strategy, but their chromatographic behaviors differ in two critical aspects: Visualization and Resolution .

  • Visualization Efficiency: Cbz-NH-Boc is UV-active due to the benzyl chromophore. This allows for non-destructive monitoring. Boc₂NH requires destructive staining (e.g., Phosphomolybdic Acid or Iodine), which consumes the sample.

  • Polarity & Separation: While both are lipophilic imides, the Cbz group introduces slight

    
    -
    
    
    
    interaction capability with the silica stationary phase, often causing Cbz-NH-Boc to elute slightly slower (lower Rf) than the symmetric Boc₂NH. This difference is negligible for purification but important for identification.

Mechanistic Insight: Polarity & Hydrogen Bonding

To understand the Rf value, one must analyze the molecular interactions occurring on the silica surface.

PolarityLogic cluster_0 Structural Transformation Amide Carbamate (Cbz-NH2) High Polarity Imide Imide (Cbz-NH-Boc) Low Polarity Amide->Imide Acylation (Boc2O + Base) Silica Silica Gel (Stationary Phase) Amide->Silica Strong H-Bonding (NH Donor) Imide->Silica Weak Interaction (No NH Donor) Rf Retention Factor (Rf) Imide->Rf Weak Adsorption = High Rf Silica->Rf Strong Adsorption = Low Rf

Figure 1: Polarity Logic Flow. The transformation from Carbamate to Imide removes the primary Hydrogen Bond donor (NH), drastically reducing affinity for Silica and increasing Rf.

Experimental Protocol: Validated TLC Method

This protocol is designed to validate the formation of Cbz-NH-Boc from Benzyl carbamate (Cbz-NH₂) and Boc Anhydride (Boc₂O).

Materials
  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.

  • Mobile Phase: Hexanes / Ethyl Acetate (80:20).[1]

  • Visualization: UV Lamp (254 nm).[2][1]

Step-by-Step Workflow
  • Chamber Preparation: Add 10 mL of Hex/EtOAc (4:1) to a developing chamber.[3] Insert a filter paper wick to ensure vapor saturation. Equilibrate for 5 minutes.

  • Spotting:

    • Lane 1 (SM): Dissolve ~1 mg Benzyl carbamate in 0.5 mL EtOAc.

    • Lane 2 (Co-Spot): Spot SM, let dry, then spot Reaction Mixture (RM) on top.

    • Lane 3 (RM): Spot crude reaction mixture directly.

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Analysis:

    • Visualize under UV (254 nm).[2][1]

    • Success Criteria: Disappearance of the spot at Rf ~0.20 (SM) and appearance of a dark, UV-active spot at Rf ~0.60 (Product).

TLC_Workflow Start Start Reaction Cbz-NH2 + Boc2O Spotting Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: RM) Start->Spotting Elution Elute in Hex/EtOAc (4:1) Spotting->Elution UV_Check UV Visualization (254 nm) Elution->UV_Check Decision Is SM (Rf 0.2) visible? UV_Check->Decision Continue Continue Reaction (Add DMAP/Base) Decision->Continue Yes Purify Quench & Purify (Product Rf ~0.6) Decision->Purify No

Figure 2: Decision Tree for Reaction Monitoring. The large


Rf between SM and Product makes this a robust "Go/No-Go" assay.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Streaking / Tailing Acidic impurities (from Boc deprotection) or overloading.Add 1% Triethylamine to the mobile phase. Dilute sample.
No UV Spot (Product) Product is Boc₂NH (wrong reagent used) or concentration too low.Stain with PMA and heat. Ensure Cbz-Cl or Benzyl Carbamate was used.
Rf varies significantly Humidity affecting silica activity.Dry plates in an oven at 110°C for 30 mins before use. Use a co-spot for relative Rf.

References

  • Gabriel Synthesis Alternatives: Ragnarsson, U.; Grehn, L. "Novel Gabriel Reagents." Acc.[4][5] Chem. Res.1991 , 24, 285–289. Link

  • Imide Properties: Connell, R. D.; Rein, T.; Akermark, B.; Helquist, P. "An efficient route to protected amines." J. Org. Chem.1988 , 53, 3845. Link

  • TLC Methodology: "Thin Layer Chromatography (TLC) to check purity of benzophenone reaction mixture." Oregon State University Chemistry Dept.Link

  • Benzyl Carbamate Data: "Benzyl carbamate Synthesis & Properties." Organic Syntheses, Coll. Vol. 3, p.167 (1955). Link

Sources

Advanced Characterization & Protocol Guide: Alkylated Benzyl tert-Butyl Imidodicarbonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In the synthesis of primary amines, avoiding polyalkylation is a persistent challenge. While the Gabriel synthesis (using phthalimide) and Bis-Boc protection (using di-tert-butyl imidodicarbonate) are standard solutions, they lack chemoselective orthogonality .

Benzyl tert-butyl imidodicarbonate (N-Boc-N-Cbz imide) bridges this gap. Unlike phthalimide, which requires harsh hydrazine deprotection, or Bis-Boc, which cleaves both groups in acid, the Boc/Cbz scaffold allows for controlled, sequential deprotection . This guide provides the experimental frameworks and characterization data necessary to utilize this reagent for the synthesis of complex, differentially protected amines.

Comparative Analysis: Selecting the Right Reagent

The choice of nucleophile dictates the downstream purification and deprotection strategy. The table below contrasts the three dominant methodologies.

Table 1: Performance Comparison of Gabriel-Type Reagents
FeatureBenzyl tert-butyl imidodicarbonate Di-tert-butyl imidodicarbonate (Bis-Boc) Phthalimide (Traditional Gabriel)
Primary Utility Orthogonal protection (yields Mono-Boc or Mono-Cbz amines)Rapid synthesis of primary amines (HCl salts)Synthesis of primary amines (robust substrates)
Alkylation Efficiency High (Mitsunobu or Alkyl Halide)High (Mitsunobu or Alkyl Halide)Moderate to High (Poor with secondary halides)
Deprotection A TFA/DCM

Removes Boc, leaves Cbz-Amine
TFA/DCM

Removes BOTH (Free Amine)
Hydrazine

Free Amine (Harsh)
Deprotection B H₂/Pd

Removes Cbz, leaves Boc-Amine
N/A (Non-orthogonal)Strong Acid/Base

Free Amine (Very Harsh)
Atom Economy Moderate (Two large protecting groups)GoodGood
Solubility Excellent in organic solventsExcellentPoor in many organic solvents
Decision Logic: Reagent Selection

The following decision tree illustrates when to deploy the Benzyl tert-butyl imidodicarbonate scaffold versus alternatives.

ReagentSelection Start Start: Target Molecule Needs Primary Amine IsSensitive Is the substrate Acid/Base sensitive? Start->IsSensitive NeedProtection Do you need a protected amine product? IsSensitive->NeedProtection Yes UsePhthalimide Use Phthalimide (Robust, Cheap) IsSensitive->UsePhthalimide No (Robust) Orthogonal Do you need to differentiate this amine from others? NeedProtection->Orthogonal Yes UseBisBoc Use Bis-Boc Imide (Fast, Acid Labile) NeedProtection->UseBisBoc No (Want Free Amine) Orthogonal->UseBisBoc No (Boc is fine) UseBocCbz Use Benzyl tert-butyl imidodicarbonate (Orthogonal, Flexible) Orthogonal->UseBocCbz Yes (Need Cbz or specific Boc retention)

Figure 1: Decision matrix for selecting amine synthesis reagents based on substrate sensitivity and protection requirements.

Experimental Protocols

Protocol A: Alkylation via Mitsunobu Reaction

This is the preferred method for converting primary and secondary alcohols into protected amines with inversion of configuration.

Reagents:

  • Benzyl tert-butyl imidodicarbonate (1.1 equiv)

  • Substrate Alcohol (1.0 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DEAD or DIAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve the alcohol, imidodicarbonate, and

    
     in anhydrous THF (0.1 M concentration) under nitrogen atmosphere. Cool to 0°C.[2]
    
  • Addition: Add DEAD/DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor by TLC (the imide is less polar than the product).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter. Purify the filtrate via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
    
Protocol B: Orthogonal Deprotection Pathways

The power of this reagent lies in the ability to selectively expose the amine or swap protecting groups.

Pathway 1: Selective Boc Removal (Yields Cbz-Amine)
  • Conditions: Treat the alkylated product with TFA/DCM (1:1) at 0°C for 1 hour.

  • Mechanism: Acid-catalyzed cleavage of the tert-butyl carbamate.[3] The benzyl carbamate (Cbz) remains intact due to its stability in mild acid.

  • Result: Product is

    
    .
    
Pathway 2: Selective Cbz Removal (Yields Boc-Amine)
  • Conditions: Hydrogenation with

    
     (1 atm)  and 10% Pd/C  in MeOH/EtOAc.
    
  • Mechanism: Hydrogenolysis of the benzyl ether bond. The Boc group is stable to these reduction conditions.

  • Result: Product is

    
    .
    

ReactionPathway Imide Benzyl tert-butyl imidodicarbonate Alkylated Alkylated Product (N-Boc-N-Cbz-R) Imide->Alkylated Mitsunobu (R-OH, PPh3, DEAD) CbzAmine Cbz-Amine (R-NH-Cbz) Alkylated->CbzAmine TFA / DCM (Selective Boc Removal) BocAmine Boc-Amine (R-NH-Boc) Alkylated->BocAmine H2 / Pd/C (Selective Cbz Removal)

Figure 2: Orthogonal deprotection pathways available after alkylation.

Characterization Data

Accurate identification of the alkylated product requires monitoring specific NMR shifts that confirm the attachment of the alkyl group to the nitrogen and the integrity of both protecting groups.

Representative NMR Data

The following data represents the expected shifts for an N-alkylated benzyl tert-butyl imidodicarbonate (


).
NucleusChemical Shift (

ppm)
MultiplicityAssignmentDiagnostic Note
¹H NMR 7.30 – 7.45MultipletAromatic (Ph)Confirms Cbz presence.
¹H NMR 5.20 – 5.25Singlet

Key Cbz Signal. Distinctive benzylic methylene.
¹H NMR 3.50 – 3.80Triplet/Multiplet

Alkylation Proof. Shifts upfield from alcohol precursor (~3.6 ppm).
¹H NMR 1.45 – 1.55Singlet

Key Boc Signal. Large singlet (9H).
¹³C NMR ~153.0, 151.0SingletsC=O (Carbonyls)Two distinct carbonyl peaks indicate intact imide.
¹³C NMR ~83.0 – 84.0Singlet

Quaternary carbon of Boc.
¹³C NMR ~68.0 – 69.0Singlet

Benzylic carbon of Cbz.
¹³C NMR ~45.0 – 50.0Singlet

The new C-N bond carbon.
Troubleshooting & Purity Checks
  • Impurity -

    
    :  Often appears as a multiplet around 7.5–7.7 ppm in ¹H NMR. Ensure thorough trituration or careful chromatography.
    
  • Impurity - Hydrazine Dicarboxylate: If using DIAD, reduced hydrazine byproducts may contaminate. These often appear as broad signals near 4.2 ppm or 1.2 ppm (isopropyl).

  • IR Spectroscopy: Look for two carbonyl stretches. A single broad band may indicate hydrolysis to a simple carbamate. Expect bands at ~1740 cm⁻¹ and ~1710 cm⁻¹.

References

  • Grehn, L., & Ragnarsson, U. (1988).[4] Synthesis and use of benzyl tert-butyl iminodicarbonate, a versatile reagent for the preparation of amines.[5] Collection of Czechoslovak Chemical Communications, 53(11), 2778-2786.

  • Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

  • Connell, R. D., Rein, T., Akermark, B., & Helquist, P. (1988). An efficient route to primary amines from alcohols via Mitsunobu reaction with di-tert-butyl iminodicarbonate. The Journal of Organic Chemistry, 53(16), 3845-3846.

Sources

Safety Operating Guide

Benzyl tert-butyl imidodicarbonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Benzyl tert-Butyl Imidodicarbonate

Executive Summary

Benzyl tert-butyl imidodicarbonate (often abbreviated as Boc-NH-Cbz or chemically as


) is a specialized reagent used primarily as a "doubly protected" ammonia equivalent in Gabriel-type syntheses of primary amines.

While it is not classified as acutely toxic (like cyanides) or pyrophoric, its disposal presents a specific, often overlooked pressure-hazard due to its chemical structure. The presence of the acid-labile tert-butyloxycarbonyl (Boc) group creates a risk of rapid gas evolution if the waste is inadvertently mixed with acidic streams.

Immediate Action Required:

  • DO NOT dispose of this compound in "Acidic Waste" containers.

  • DO NOT mix with Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) waste streams.

  • Segregate as Non-Halogenated Organic Waste.

Part 1: Chemical Profile & Risk Assessment

This compound falls under the class of organic carbamates/carbonates. It is generally stable under neutral and basic conditions but highly reactive to strong acids.

ParameterSpecification / Data
Chemical Name Benzyl tert-butyl imidodicarbonate
Formula

Physical State White to off-white crystalline solid (typically)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Combustible.
Chemical Stability Acid Sensitive. Decomposes to release

and Isobutylene gas.
Waste Classification Non-Halogenated Organic. (Not P-listed or U-listed under RCRA, but treated as characteristic waste if ignitable).
Incompatibility Strong acids, strong oxidizing agents.

Part 2: The "Acid-Gas" Trap (Critical Safety Insight)

As a Senior Scientist, I must emphasize the mechanism that causes waste container failure with this specific reagent.

The Mechanism of Failure: When Benzyl tert-butyl imidodicarbonate contacts a strong acid (common in organic waste streams containing TFA, HCl, or


), the Boc group undergoes acidolysis.


Operational Consequence: A standard 4L waste bottle capped tightly after adding this reagent to an acidic mix can pressurize rapidly.

  • 1 mole (~251g) of reagent can theoretically generate >40 Liters of gas at STP upon full decomposition.

  • Even small amounts (grams) can generate enough pressure to rupture glass or bulge HDPE drums.

Preventative Protocol: Always check the pH of the waste stream before adding this reagent. If the stream is acidic (


), neutralize it with a mild base (e.g., Sodium Bicarbonate) before adding the imidodicarbonate waste, or start a separate "Neutral Organics" container.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicability: Expired shelf-life chemicals or excess solid remaining after synthesis.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid hazardous waste.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Benzyl tert-butyl imidodicarbonate (Solid)."[1]

    • Hazard Checkbox: "Irritant," "Toxic" (precautionary).[2][3]

    • Special Note: Write "NO ACIDS" in bold marker on the label.

  • Packing: Transfer the solid directly into the container. Do not dissolve it in solvent solely for disposal purposes unless required by your specific facility's incinerator specs (solids are generally preferred for minimization).

  • Hand-off: Seal the container and transfer to your facility's Central Accumulation Area (CAA) for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, filtrates, or rotary evaporator traps containing the reagent.

  • Segregation: Identify the solvent system.

    • If Halogenated (DCM, Chloroform): Use Stream A (Halogenated) .

    • If Non-Halogenated (Ethyl Acetate, Hexane, THF): Use Stream B (Non-Halogenated) .

  • Acidity Check (Crucial):

    • Dip a pH strip into the waste solution.

    • If Acidic: Slowly add saturated Sodium Bicarbonate (

      
      ) solution until gas evolution ceases and pH is neutral (7-8).
      
  • Transfer: Pour into the appropriate solvent waste carboy.

  • Venting: If you suspect any residual acid reactivity, use a vented cap (e.g., EcoFunnel with pressure relief) for the first 24 hours before sealing tightly.

Part 4: Emergency Response (Spill Management)

Spill Classification:

  • Minor (< 50g/50mL): Manageable by lab personnel.

  • Major (> 50g/50mL): Evacuate area; contact EHS.

Cleanup Protocol (Minor Spill):

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then sweep carefully.

    • Liquid: Surround with absorbent boom or vermiculite.[4]

  • Decontamination:

    • Scoop material into a disposable waste bag.

    • Wipe the surface with a soap/water solution.[3][4][5] Do not use acidic cleaning agents (like dilute acetic acid) to clean the residue.

  • Disposal: Place the waste bag into the Solid Hazardous Waste bin.

Part 5: Visualizations

Figure 1: Disposal Decision Logic & Safety Pathways

This diagram illustrates the critical decision points for disposing of Benzyl tert-butyl imidodicarbonate, emphasizing the avoidance of acidic streams.

DisposalWorkflow Start Waste: Benzyl tert-butyl imidodicarbonate StateCheck Physical State? Start->StateCheck SolidWaste Pure Solid Waste StateCheck->SolidWaste Solid LiquidWaste Reaction Mixture/Solution StateCheck->LiquidWaste Liquid SolidBin Solid Hazardous Waste Bin (Label: NO ACIDS) SolidWaste->SolidBin AcidCheck Is Solution Acidic? (pH < 5) LiquidWaste->AcidCheck AcidYes YES: Acidic AcidCheck->AcidYes AcidNo NO: Neutral/Basic AcidCheck->AcidNo Neutralize Neutralize with NaHCO3 until bubbling stops AcidYes->Neutralize Required Action ExplosionRisk CRITICAL RISK: Gas Evolution (CO2 + Isobutylene) Container Rupture Hazard AcidYes->ExplosionRisk If ignored Neutralize->AcidNo SolventType Solvent Type? AcidNo->SolventType Halogenated Stream A: Halogenated Organic SolventType->Halogenated Contains DCM/CHCl3 NonHalogenated Stream B: Non-Halogenated Organic SolventType->NonHalogenated Ethyl Acetate/THF/Hexane

Caption: Figure 1.[6] Decision tree for the safe disposal of Benzyl tert-butyl imidodicarbonate. Note the critical neutralization step for acidic solutions to prevent gas pressurization.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Di-tert-butyl iminodicarboxylate (Analogous Hazards).[3] Retrieved from

  • Thermo Fisher Scientific. (2024).[5] Chemical Resistance of Labware & Waste Containers. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from

  • Gabriel, S. (1887). Berichte der deutschen chemischen Gesellschaft. (Historical context for Gabriel Synthesis reagents).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 279800 (Di-tert-butyl iminodicarboxylate).[7] Retrieved from

Sources

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